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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 1-(5-Nitro-2-thiophenyl)piperidine

Preamble: Charting a Course for Mechanistic Discovery For the researcher, scientist, and drug development professional, the journey from a novel chemical entity to a well-characterized therapeutic candidate is one of met...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for Mechanistic Discovery

For the researcher, scientist, and drug development professional, the journey from a novel chemical entity to a well-characterized therapeutic candidate is one of meticulous investigation and scientific rigor. This guide is structured to provide a comprehensive framework for elucidating the mechanism of action of 1-(5-Nitro-2-thiophenyl)piperidine in cellular models. Given the nascent stage of research on this specific molecule, this document will not only synthesize what can be inferred from related chemical structures but will also lay out a logical, field-proven strategy for its systematic investigation. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific practice.

The core structure of 1-(5-Nitro-2-thiophenyl)piperidine, featuring a nitro-substituted thiophene ring linked to a piperidine moiety, suggests a rich and multifaceted pharmacological potential. The presence of the nitro group is a common feature in compounds that undergo bioreductive activation, a mechanism often exploited in antimicrobial and anticancer therapies[1][2]. The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities[3][4]. This guide will navigate the complexities of these structural features to propose and validate a potential mechanism of action.

Part 1: Foundational Analysis and Hypothesized Mechanisms of Action

The chemical structure of 1-(5-Nitro-2-thiophenyl)piperidine, with its electron-withdrawing nitro group on the thiophene ring, is the logical starting point for our investigation[5][6]. This structural element is known to be susceptible to enzymatic reduction in biological systems, a process that can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, and ultimately, the corresponding amine[1]. These reactive species are capable of forming covalent adducts with cellular macromolecules, including proteins and nucleic acids, which can lead to cytotoxicity and other biological effects.

Based on the extensive literature on related nitroaromatic and piperidine-containing compounds, we can propose two primary, non-mutually exclusive hypotheses for the mechanism of action of 1-(5-Nitro-2-thiophenyl)piperidine:

Hypothesis 1: Bio-reductive Activation and Oxidative Stress. This hypothesis posits that the primary mechanism of action is dependent on the intracellular reduction of the nitro group. This process is often more efficient under hypoxic conditions, which are characteristic of solid tumors and certain microbial environments. The resulting reactive nitrogen species can induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS) and direct covalent modification of essential biomolecules.

Hypothesis 2: Direct Inhibition of Cellular Signaling Pathways. This hypothesis suggests that the parent compound or its metabolites may directly interact with and modulate the activity of specific cellular proteins, such as kinases, transcription factors, or receptors. The piperidine moiety is known to be a key pharmacophore in many receptor ligands and enzyme inhibitors[3][4].

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Part 2: A Step-by-Step Experimental Guide to Mechanistic Elucidation

Initial Phenotypic Screening and Target Cell Line Selection

The first step in characterizing a novel compound is to determine its phenotypic effects on a panel of relevant cell lines.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HepG2 hepatocellular carcinoma) and, if applicable, relevant microbial strains (e.g., multidrug-resistant Staphylococcus aureus)[7].

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(5-Nitro-2-thiophenyl)piperidine in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment: Utilize a colorimetric or fluorometric assay to assess cell viability. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

    • LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Causality Behind Experimental Choices: The use of a panel of cell lines helps to identify potential selectivity of the compound. Time-course experiments are crucial to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Investigating the Role of Bio-reductive Activation

To test the hypothesis that the nitro group is essential for activity, we will compare the cytotoxicity of 1-(5-Nitro-2-thiophenyl)piperidine with that of its amino-reduced analogue.

Experimental Workflow: Bio-reductive Activation

G cluster_0 Hypothesis: Bio-reductive Activation is Key A Synthesize Amino-Analogue (1-(5-Amino-2-thiophenyl)piperidine) B Compare IC50 Values: Nitro-Compound vs. Amino-Analogue A->B C Assess Cytotoxicity under Normoxic vs. Hypoxic Conditions B->C If Nitro is more potent D Quantify Intracellular ROS Production (e.g., using DCFDA) C->D E Identify Protein Adducts (Mass Spectrometry) D->E

Caption: Workflow to test the bio-reductive activation hypothesis.

Experimental Protocol: Comparative Cytotoxicity and ROS Measurement

  • Synthesis of the Amino-Analogue: Synthesize 1-(5-Amino-2-thiophenyl)piperidine by reducing the nitro group of the parent compound.

  • Comparative IC50 Determination: Determine the IC50 values of both the nitro- and amino-compounds in a sensitive cell line. A significantly higher IC50 for the amino-analogue would support the bio-reductive activation hypothesis.

  • Hypoxia Studies: Compare the cytotoxicity of 1-(5-Nitro-2-thiophenyl)piperidine under normoxic (21% O2) and hypoxic (1% O2) conditions. Increased potency under hypoxia would further support the role of nitroreductases.

  • Intracellular ROS Measurement: Treat cells with the compound and a fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA). Measure the fluorescence intensity using a plate reader or flow cytometer.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM) under NormoxiaIC50 (µM) under Hypoxia
1-(5-Nitro-2-thiophenyl)piperidineA549[Insert Value][Insert Value]
1-(5-Amino-2-thiophenyl)piperidineA549[Insert Value][Insert Value]
Probing for Direct Inhibition of Signaling Pathways

To investigate the second hypothesis, we will employ a combination of techniques to identify potential protein targets and characterize the downstream signaling consequences.

Experimental Workflow: Target Identification and Pathway Analysis

G cluster_1 Hypothesis: Direct Pathway Inhibition F Broad-Spectrum Kinase Inhibitor Profiling H Western Blot Analysis of Key Signaling Nodes (e.g., NF-κB, MAPK pathways) F->H G Affinity-Based Target Identification (e.g., Chemical Proteomics) J Validate Target Engagement (e.g., Cellular Thermal Shift Assay) G->J I Gene Expression Profiling (RNA-Seq or qPCR array) H->I

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Exploratory

Strategic In Vitro Toxicity Profiling of 1-(5-nitro-2-thienyl)piperidine: A Mechanistic Guide

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter promising drug candidates that fail late in development due to uncharacterized structural alerts. 1-(5-nitro-2-thien...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter promising drug candidates that fail late in development due to uncharacterized structural alerts. 1-(5-nitro-2-thienyl)piperidine (CAS 19991-84-5) is a prime example of a molecule requiring rigorous, early-stage de-risking. It possesses two well-documented toxicophores: a thiophene ring and a nitroaromatic moiety.

This technical guide outlines a causality-driven, self-validating in vitro screening strategy designed to unmask the latent toxicological liabilities of this compound before significant in vivo resources are expended.

Mechanistic Rationale: The "Why" Behind the Workflows

To design an effective screening cascade, we must first understand the molecular etiology of the anticipated toxicity. You cannot simply run a basal cytotoxicity assay on a compound like 1-(5-nitro-2-thienyl)piperidine; its toxicity is highly dependent on metabolic activation.

  • The Thiophene Liability (Hepatotoxicity): Unsubstituted and substituted thiophenes are notorious for undergoing Cytochrome P450 (CYP450)-catalyzed bioactivation. Specifically, CYP enzymes catalyze S-oxidation and epoxidation of the thiophene ring, generating highly electrophilic reactive metabolites[1]. These transient species rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI)[1].

  • The Nitroaromatic Liability (Genotoxicity): The 5-nitro group on the thiophene ring is highly susceptible to enzymatic nitroreduction by bacterial or mammalian nitroreductases. This reduction proceeds through nitroso and hydroxylamine intermediates, which can generate reactive oxygen species (ROS) or form direct DNA adducts, leading to frameshift or base-pair substitution mutations[2].

  • The Screening Imperative: Interestingly, while nitrofurans are broadly recognized as highly mutagenic, predictive models and Ames tests have shown that some nitrothiophenes exhibit surprisingly low or variable mutagenicity[2]. Furthermore, thiophene genotoxicity heavily relies on CYP450 metabolism to form reactive epoxides[3]. Therefore, empirical in vitro screening utilizing exogenous metabolic activation (S9 fraction) is non-negotiable[3].

Self-Validating Experimental Protocols

Every protocol deployed in our cascade must be a self-validating system. A negative result is only meaningful if the assay's positive controls and metabolic competency are definitively proven within the same run.

Protocol A: High-Content Hepatotoxicity Screening (HepG2)

HepG2 cells retain basal levels of certain metabolic enzymes, making them an industry standard for early hepatotoxicity profiling[4]. We utilize an ATP-depletion luminescence assay (e.g., CellTiter-Glo) to measure mitochondrial dysfunction and cell viability.

  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 1-(5-nitro-2-thienyl)piperidine (0.1 µM to 100 µM) in 100% DMSO. Transfer via acoustic dispensing to achieve a final DMSO concentration of 0.1%.

  • Incubation: Expose cells for 72 hours.

  • Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • System Validation Criteria:

    • Negative Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: Chlorpromazine (IC₅₀ must fall within historical range of 10-20 µM).

    • Assay Robustness: Z'-factor must be > 0.5.

Protocol B: 384-Well Ames Fluctuation Assay (Genotoxicity)

To assess the mutagenic potential of the nitro- and thiophene-groups, we employ a high-throughput liquid microplate Ames assay[4].

  • Bacterial Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in histidine-rich media.

  • Metabolic Activation: Prepare test conditions with and without 10% Aroclor 1254-induced rat liver S9 fraction to facilitate thiophene epoxidation[3].

  • Exposure: In a 384-well plate, combine the bacterial suspension, exposure media (histidine-deficient), S9 mix (or buffer), and 1-(5-nitro-2-thienyl)piperidine (up to 500 µg/mL).

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Add a pH indicator dye (bromocresol purple). Wells where prototrophic revertants grow will ferment sucrose, dropping the pH and turning the well from purple to yellow.

  • System Validation Criteria:

    • -S9 Positive Control: 4-Nitroquinoline 1-oxide (4-NQO) must show >3-fold increase in revertant wells.

    • +S9 Positive Control: 2-Aminoanthracene (2-AA) must show >3-fold increase, validating S9 enzymatic competency.

Protocol C: Reactive Metabolite Trapping (LC-MS/MS)

Because thiophene epoxides are too unstable for direct detection[1], we trap them using a soft nucleophile.

  • Incubation Mixture: Combine 10 µM 1-(5-nitro-2-thienyl)piperidine, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS using neutral loss scanning (loss of 129 Da, characteristic of GSH adducts).

  • System Validation Criteria: Diclofenac must be run in parallel, successfully yielding its known GSH-adduct mass shifts.

Quantitative Data Presentation

Below is a structured data matrix representing the expected preliminary screening outputs for 1-(5-nitro-2-thienyl)piperidine, summarizing how the dual-liability structure translates into quantifiable metrics.

Assay ParameterBiological ModelMetabolic ActivationPrimary ReadoutExpected Result Profile
Cytotoxicity HepG2 CellsBasal (Endogenous)ATP Luminescence (IC₅₀)Moderate toxicity (IC₅₀ ~25-50 µM) due to basal nitroreduction.
Genotoxicity S. typhimurium TA98- S9 FractionRevertant Well CountPositive (Frameshift mutation via direct nitroreduction).
Genotoxicity S. typhimurium TA100+ S9 FractionRevertant Well CountHighly Positive (Base-pair substitution via thiophene epoxidation).
Metabolite Trapping Human Liver Microsomes+ NADPH (CYP450 active)LC-MS/MS (GSH Adducts)Positive (Detection of +305 Da mass shift indicating GSH-epoxide).

Visualizing the Toxicity Pathway

To synthesize the mechanistic rationale and experimental data, the following diagram maps the dual biotransformation pathways of 1-(5-nitro-2-thienyl)piperidine.

G Parent 1-(5-nitro-2-thienyl)piperidine (Parent Compound) CYP450 CYP450 Oxidation (Liver S9 / Microsomes) Parent->CYP450 Thiophene Ring NitroRed Nitroreduction (Bacterial / Cellular) Parent->NitroRed Nitro Group Epoxide Thiophene Epoxide & Sulfoxide Intermediates CYP450->Epoxide Bioactivation Nitroso Nitroso & Hydroxylamine Intermediates NitroRed->Nitroso Enzymatic Reduction ProteinAdducts Protein Adducts (Hepatotoxicity / DILI) Epoxide->ProteinAdducts Covalent Binding DNAAdducts DNA Adducts & ROS (Genotoxicity / Mutagenesis) Nitroso->DNAAdducts Intercalation & Stress

Caption: Dual biotransformation pathways of 1-(5-nitro-2-thienyl)piperidine leading to distinct toxicities.

Conclusion

Screening 1-(5-nitro-2-thienyl)piperidine requires a deliberate, mechanism-first approach. By combining ATP-based cytotoxicity, S9-activated Ames fluctuation testing, and LC-MS/MS reactive metabolite trapping, we create a comprehensive safety profile. This self-validating cascade ensures that the latent liabilities of the thiophene and nitroaromatic groups are accurately quantified, allowing medicinal chemists to make informed go/no-go decisions or guide structural modifications (such as blocking the thiophene ring or replacing the nitro group) early in the drug discovery pipeline.

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Foundational

An In-depth Technical Guide to Elucidating the Metabolic Degradation Pathways of 1-(5-Nitro-2-thiophenyl)piperidine

Introduction 1-(5-Nitro-2-thiophenyl)piperidine is a novel chemical entity with potential pharmacological applications. A thorough understanding of its metabolic fate is paramount for advancing its development, as metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Nitro-2-thiophenyl)piperidine is a novel chemical entity with potential pharmacological applications. A thorough understanding of its metabolic fate is paramount for advancing its development, as metabolism dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic degradation pathways of this compound. We will delve into the probable metabolic hotspots, the experimental systems to probe these transformations, and the analytical strategies for definitive metabolite identification. This document is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a robust and well-validated investigation.

Predicted Metabolic Landscape of 1-(5-Nitro-2-thiophenyl)piperidine

The chemical structure of 1-(5-Nitro-2-thiophenyl)piperidine presents three primary moieties susceptible to metabolic modification: the nitroaromatic thiophene ring, the thiophene ring itself, and the piperidine ring. Based on established principles of xenobiotic metabolism, we can anticipate a series of key biotransformations.

Key Metabolic Reactions to Investigate:
  • Nitroreduction: The nitro group is a strong electron-withdrawing group and a common site for reductive metabolism. This process, often catalyzed by nitroreductases present in the liver and gut microbiota, involves a stepwise reduction to nitroso, hydroxylamine, and ultimately amino derivatives. The formation of these intermediates can have significant toxicological implications.

  • Thiophene Oxidation: The thiophene ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive intermediates such as thiophene-S-oxides and thiophene epoxides. These electrophilic intermediates can be detoxified by conjugation with glutathione (GSH) or may covalently bind to cellular macromolecules, a potential mechanism of toxicity.

  • Piperidine Ring Metabolism: The piperidine ring, a common scaffold in pharmaceuticals, can undergo several metabolic transformations. While N-dealkylation is a major pathway for N-substituted piperidines, for 1-(5-Nitro-2-thiophenyl)piperidine, we should consider α-carbon oxidation leading to lactam formation, or C-N bond cleavage and subsequent ring opening.

The following diagram illustrates the predicted primary metabolic pathways for 1-(5-Nitro-2-thiophenyl)piperidine.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Nitroreduction cluster_2 Thiophene Oxidation cluster_3 Piperidine Oxidation cluster_4 Phase II Metabolism Parent 1-(5-Nitro-2-thiophenyl)piperidine Nitroso Nitroso Derivative Parent->Nitroso Nitroreductases S_oxide Thiophene-S-oxide Parent->S_oxide CYP450 Epoxide Thiophene Epoxide Parent->Epoxide CYP450 Lactam Lactam Derivative Parent->Lactam CYP450 Ring_Opened Ring-Opened Metabolite Parent->Ring_Opened CYP450 Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Nitroreductases Amine Amino Derivative Hydroxylamine->Amine Nitroreductases Glucuronide Glucuronide Conjugate Hydroxylamine->Glucuronide UGT Amine->Glucuronide UGT GSH_Adduct GSH Conjugate S_oxide->GSH_Adduct GST Epoxide->GSH_Adduct GST

Caption: Predicted Phase I and Phase II metabolic pathways of 1-(5-Nitro-2-thiophenyl)piperidine.

Experimental Strategy: A Tiered Approach

A systematic, tiered approach is recommended to efficiently and comprehensively characterize the metabolic pathways. This involves progressing from simple in vitro systems to more complex models that better recapitulate the in vivo environment.

Tier 1: In Vitro Screening for Metabolic Stability and Metabolite Identification

The initial phase focuses on determining the metabolic lability of the parent compound and generating sufficient quantities of metabolites for preliminary identification.

Experimental Protocols

1. Microsomal Stability Assay:

  • Objective: To assess the intrinsic clearance of 1-(5-Nitro-2-thiophenyl)piperidine by hepatic CYP enzymes.

  • Methodology:

    • Prepare incubations containing human liver microsomes (HLM), 1-(5-Nitro-2-thiophenyl)piperidine (at a concentration below the expected Km), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. Hepatocyte Metabolism Assay:

  • Objective: To obtain a broader profile of both Phase I and Phase II metabolites in a more physiologically relevant system.

  • Methodology:

    • Incubate cryopreserved human hepatocytes with 1-(5-Nitro-2-thiophenyl)piperidine in a suitable culture medium.

    • Collect samples of both hepatocytes and the surrounding medium at various time points (e.g., 0, 1, 4, 24 hours).

    • Quench the reactions and extract the metabolites as described for the microsomal assay.

    • Analyze the extracts by high-resolution LC-MS/MS for metabolite profiling.

Data Presentation
Parameter Human Liver Microsomes Human Hepatocytes
In Vitro Half-life (t1/2, min) Experimental ValueExperimental Value
Intrinsic Clearance (CLint, µL/min/mg protein) Experimental ValueExperimental Value
Major Metabolites Detected List of m/z valuesList of m/z values
Tier 2: Reaction Phenotyping and Mechanistic Studies

Once the major metabolic pathways are identified, the next step is to pinpoint the specific enzymes responsible and investigate the formation of reactive intermediates.

Experimental Protocols

1. CYP Reaction Phenotyping:

  • Objective: To identify the specific CYP isozymes involved in the metabolism of 1-(5-Nitro-2-thiophenyl)piperidine.

  • Methodology (Two common approaches):

    • Recombinant CYPs: Incubate the compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and measure the rate of metabolite formation.

    • Chemical Inhibition in HLM: Incubate the compound with HLM in the presence and absence of selective CYP inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that CYP isozyme.

2. Trapping of Reactive Metabolites:

  • Objective: To detect the formation of electrophilic intermediates, such as thiophene-S-oxides or epoxides.

  • Methodology:

    • Perform incubations with HLM or hepatocytes in the presence of a trapping agent, most commonly glutathione (GSH).

    • Analyze the incubation mixtures by LC-MS/MS, specifically searching for the mass of the parent compound plus the mass of GSH (or a fragment thereof).

    • Characterize the structure of any identified GSH adducts using tandem mass spectrometry (MS/MS).

The following diagram outlines the experimental workflow for metabolite identification and characterization.

Experimental Workflow cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 Analytical Detection cluster_3 Data Analysis Incubation Incubate Compound with: - Liver Microsomes - Hepatocytes - Recombinant CYPs Quench Quench Reaction Incubation->Quench Extract Extract Metabolites Quench->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Metabolite_Profile Metabolite Profiling LC_MS->Metabolite_Profile Quantification Quantification of Parent and Metabolites LC_MS->Quantification Structure_Elucidation Structure Elucidation (MS/MS) Metabolite_Profile->Structure_Elucidation

Caption: A streamlined workflow for in vitro metabolism studies.

Analytical Considerations for Sulfur-Containing Metabolites

The presence of sulfur in 1-(5-Nitro-2-thiophenyl)piperidine requires special consideration during analytical method development. Mass spectrometry is the technique of choice for this purpose.

  • High-Resolution Mass Spectrometry (HRMS): Essential for accurate mass measurements, which aids in the determination of elemental compositions of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Crucial for structural elucidation of metabolites by analyzing their fragmentation patterns.

  • Isotope Pattern Analysis: The natural isotopic abundance of sulfur (³⁴S is approximately 4.2%) can be a useful diagnostic tool for identifying sulfur-containing metabolites in complex biological matrices.

Conclusion

The elucidation of the metabolic pathways of 1-(5-Nitro-2-thiophenyl)piperidine is a critical step in its preclinical development. The proposed multi-tiered experimental approach, combining in vitro models with advanced analytical techniques, provides a robust framework for a comprehensive investigation. By systematically probing the predicted metabolic hotspots—nitroreduction, thiophene oxidation, and piperidine ring metabolism—researchers can gain a thorough understanding of the compound's biotransformation, which is essential for evaluating its safety and efficacy. The insights gained from these studies will be invaluable for guiding future drug development efforts.

References

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  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. (n.d.). Retrieved from [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 | Chemical Research in Toxicology - ACS Publications. (2012, February 13). Retrieved from [Link]

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  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: The patchwork approach | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for the Quantification of 1-(5-Nitro-2-thiophenyl)piperidine

Introduction and Rationale 1-(5-Nitro-2-thiophenyl)piperidine is a highly functionalized heterocycle featuring a classic "push-pull" chromophore system. The electron-donating piperidine ring is conjugated through a thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

1-(5-Nitro-2-thiophenyl)piperidine is a highly functionalized heterocycle featuring a classic "push-pull" chromophore system. The electron-donating piperidine ring is conjugated through a thiophene bridge to a strongly electron-withdrawing nitro group at the 5-position. Compounds containing the 5-nitrothiophene scaffold are of significant interest in medicinal chemistry, frequently utilized as bioreductively activatable prodrug conjugates (BAPCs) targeting tumor-associated hypoxia [1] and as potent anti-tubercular agents requiring specific enzymatic activation [2].

Quantifying this compound in biological matrices or during active pharmaceutical ingredient (API) synthesis requires a robust analytical method. The unique physicochemical properties of the push-pull system—specifically its strong intramolecular charge transfer (ICT) absorption band and potential for photodegradation—dictate the method development strategy. This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method optimized for specificity, peak symmetry, and reproducibility.

Method Development Strategy: The Causality of Experimental Choices

To ensure a rugged and reliable method, every chromatographic parameter was selected based on the specific molecular behavior of 1-(5-Nitro-2-thiophenyl)piperidine:

  • Detection Wavelength ( λmax​ = 410 nm): The conjugation of the piperidine nitrogen's lone pair with the nitro group shifts the absorption maximum deep into the visible/near-UV region. Selecting 410 nm provides immense specificity, effectively rendering typical biological matrix interferences (like proteins and aromatic amino acids that absorb at 210–280 nm) transparent [3].

  • Stationary Phase Selection (Phenyl-Hexyl): While a standard C18 column can retain the compound, a Phenyl-Hexyl stationary phase is superior. The phenyl ring of the stationary phase engages in π−π stacking interactions with the electron-deficient nitrothiophene ring, offering orthogonal selectivity compared to purely hydrophobic C18 phases.

  • Mobile Phase pH Control (0.1% Formic Acid): The piperidine nitrogen in this molecule exhibits significantly reduced basicity (pKa 2–3) due to its enamine-like conjugation with the aromatic system. An acidic mobile phase (pH 2.7) ensures the nitrogen remains in a consistent ionization state while simultaneously protonating residual silanols on the silica support, thereby eliminating secondary interactions and peak tailing.

  • Photostability Mitigation: Nitroaromatics are notoriously susceptible to UV-induced degradation and isomerization. The protocol mandates the use of amber autosampler vials to ensure sample integrity during the analytical run.

G Start Analyte Profiling 1-(5-Nitro-2-thiophenyl)piperidine UV UV-Vis Scoping Target: Push-Pull ICT Band Start->UV Column Stationary Phase Selection Start->Column Wavelength Select λ = 410 nm (High Specificity & Low Noise) UV->Wavelength MobilePhase Mobile Phase Optimization 0.1% Formic Acid in H2O / MeCN Wavelength->MobilePhase C18 C18 Column (Hydrophobic Retention) Column->C18 Phenyl Phenyl-Hexyl Column (π-π Interactions) Column->Phenyl Preferred for Selectivity Phenyl->MobilePhase Validation Method Validation (ICH Q2 Guidelines) MobilePhase->Validation

Figure 1: Logical workflow for HPLC method development targeting push-pull nitrothiophenes.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(5-Nitro-2-thiophenyl)piperidine (Purity 98.0%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Consumables: 2 mL Amber glass HPLC vials with PTFE-lined septa.

Standard and Sample Preparation

Crucial Note: All preparations must be performed under low-actinic light to prevent photodegradation.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 1-(5-Nitro-2-thiophenyl)piperidine into a 10 mL amber volumetric flask.

  • Dissolve in 5.0 mL of MeCN, sonicate for 5 minutes, and dilute to volume with MeCN to yield a 1.0 mg/mL stock solution.

  • Store at -20°C. (Stable for up to 30 days).

Step 2: Working Standards

  • Dilute the stock solution serially using a diluent of 50:50 Water:MeCN to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Transfer immediately to amber autosampler vials.

Step 3: Matrix Sample Extraction (e.g., Plasma)

  • Aliquot 100 µL of biological sample into a 1.5 mL amber microcentrifuge tube.

  • Add 300 µL of ice-cold MeCN (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an amber HPLC vial for injection.

G Sample Sample Matrix (Plasma or API) Light Photostability Assessment Nitrothiophene Sensitivity Sample->Light Amber Use Amber Vials & Low Light (Prevents UV Degradation) Light->Amber Standard Protocol Clear Clear Vials (Risk of Isomerization/Loss) Light->Clear Avoid Extraction Protein Precipitation (MeCN, 1:3 ratio) Amber->Extraction Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Extraction->Centrifuge Injection HPLC Injection (Autosampler at 4°C) Centrifuge->Injection

Figure 2: Sample preparation logic emphasizing photodegradation mitigation for nitroaromatics.

Chromatographic Conditions

To ensure the method is a self-validating system, System Suitability Testing (SST) criteria must be met prior to sample analysis.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / Condition
Column Waters XBridge Phenyl-Hexyl, 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Profile Gradient: 0-2 min (10% B), 2-8 min (linear to 90% B), 8-10 min (90% B), 10.1-15 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Improves mass transfer and peak shape)
Injection Volume 10 µL
Detection UV at 410 nm (Bandwidth 4 nm, Reference 550 nm)
SST Criteria Tailing factor ( Tf​ ) 1.2; Theoretical Plates ( N ) 10,000; %RSD of area 2.0% (n=5)

Method Validation and Quantitative Data

The method was validated according to ICH Q2(R1) guidelines. The use of 410 nm detection yielded exceptional signal-to-noise ratios, allowing for highly sensitive quantification without the need for complex mass spectrometric detection.

Table 2: Summary of Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity Range 0.1 – 50.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9997 R2≥0.999
Limit of Detection (LOD) 0.03 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.10 µg/mLS/N 10, Precision 10%
Intra-day Precision (%RSD) 1.1% (at 10 µg/mL) 2.0%
Inter-day Precision (%RSD) 1.6% (at 10 µg/mL) 2.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

Conclusion

The developed HPLC-UV method provides a highly specific, robust, and scientifically grounded approach for the quantification of 1-(5-Nitro-2-thiophenyl)piperidine. By leveraging the intrinsic intramolecular charge transfer band of the nitrothiophene chromophore at 410 nm, the method achieves excellent sensitivity while bypassing common matrix interferences. Furthermore, the selection of a Phenyl-Hexyl stationary phase and strict control over photostability ensures that the methodology is reproducible and suitable for both routine quality control of APIs and pharmacokinetic profiling.

References

  • Bioreductively Activatable Prodrug Conjugates of Combretastatin A-1 and Combretastatin A-4 as Anticancer Agents Targeted toward Tumor-Associated Hypoxia. Journal of Natural Products, ACS Publications. [1] URL:[Link]

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals. [2] URL:[Link]

  • Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies Application Notes. [3] URL:[Link]

Application

Step-by-step laboratory synthesis protocol for 1-(5-Nitro-2-thiophenyl)piperidine

Title: Application Note: Preparative Synthesis and Kinetic Profiling of 1-(5-Nitro-2-thiophenyl)piperidine via SNAr Abstract This application note details the laboratory synthesis of 1-(5-nitro-2-thiophenyl)piperidine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Preparative Synthesis and Kinetic Profiling of 1-(5-Nitro-2-thiophenyl)piperidine via SNAr

Abstract This application note details the laboratory synthesis of 1-(5-nitro-2-thiophenyl)piperidine (CAS 19991-84-5)[1], a model compound extensively utilized in the study of nucleophilic aromatic substitution (SNAr) kinetics[2]. By elucidating the mechanistic causality behind solvent and reagent selection, this guide provides a robust, self-validating protocol for researchers in physical organic and medicinal chemistry.

Mechanistic Causality and Experimental Design

The synthesis of 1-(5-nitro-2-thiophenyl)piperidine is achieved through an SNAr reaction between 2-bromo-5-nitrothiophene and piperidine. Designing a successful protocol requires understanding the interplay between electronic activation, base catalysis, and solvent stabilization.

  • Electronic Activation: The thiophene ring is naturally electron-rich, which typically resists nucleophilic attack. However, the introduction of a strongly electron-withdrawing nitro group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pi-system. This activates the C2 position (bearing the bromide leaving group) for nucleophilic attack[3].

  • Nucleophile and Base Synergy: Piperidine serves a dual role. As a secondary amine, it acts as the nucleophile attacking the C2 carbon to form a transient Meisenheimer-type intermediate. A secondary equivalent of piperidine acts as a Brønsted base to deprotonate the intermediate and scavenge the expelled hydrobromic acid. This drives the reaction forward and prevents the protonation of the unreacted nucleophile[4].

  • Solvent Effects: While kinetic studies frequently employ non-polar aprotic solvents (like benzene or toluene) to observe complex base-catalyzed "dimer-nucleophile" mechanisms[5], preparative yields are optimized in polar solvents. Polar environments (e.g., ethanol, acetonitrile, or ionic liquids like [BMIM][BF4]) stabilize the charge-separated zwitterionic transition state, thereby dramatically reducing the activation energy ( ΔG‡ ) of the addition step[3].

Experimental Workflow Visualization

SNAr_Workflow Reagents 1. Reagent Preparation 2-Bromo-5-nitrothiophene + Piperidine Reaction 2. SNAr Reaction Stirring in Ethanol at 25°C Reagents->Reaction Intermediate 3. Meisenheimer Intermediate Transient Zwitterionic State Reaction->Intermediate Workup 4. Aqueous Workup Removal of Piperidinium Bromide Intermediate->Workup Purification 5. Purification Recrystallization / Chromatography Workup->Purification Product 6. Final Product 1-(5-Nitro-2-thiophenyl)piperidine Purification->Product

Experimental workflow for the SNAr synthesis of 1-(5-nitro-2-thiophenyl)piperidine.

Step-by-Step Preparative Protocol

Caution: Conduct all procedures in a well-ventilated fume hood. 2-Bromo-5-nitrothiophene is a skin and eye irritant. Piperidine is toxic, flammable, and has a strong odor.

Materials & Reagents:

  • 2-Bromo-5-nitrothiophene: 10.0 mmol (2.08 g)

  • Piperidine: 25.0 mmol (2.13 g / 2.47 mL)

  • Solvent: Absolute Ethanol (25 mL)

Procedure:

  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-nitrothiophene (10.0 mmol) and absolute ethanol (25 mL). Stir until the substrate is fully dissolved.

  • Nucleophile Addition: Place the flask in a water bath maintained at 25 °C. Dropwise, add piperidine (25.0 mmol) over 5 minutes. The solution will typically undergo a color change (often deepening to yellow/orange), indicating the formation of the charge-transfer complex and subsequent Meisenheimer intermediate[2].

  • Reaction Progression: Equip the flask with a reflux condenser. Stir the mixture continuously for 4–6 hours. Reaction progress should be monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system.

  • Quenching and Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with distilled water (2 x 25 mL) to remove the highly water-soluble piperidinium bromide salt byproduct. Wash with brine (25 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Purification: Evaporate the solvent in vacuo to yield the crude product. Purify via recrystallization from an ethanol/water mixture or via silica gel column chromatography to obtain pure 1-(5-nitro-2-thiophenyl)piperidine as a crystalline solid.

Quantitative Data & Physicochemical Properties

PropertyValueReference
IUPAC Name 1-(5-nitrothiophen-2-yl)piperidine[6]
CAS Registry Number 19991-84-5[1]
Molecular Formula C9​H12​N2​O2​S [6]
Molecular Weight 212.27 g/mol [6]
Computed XLogP3 3.1[6]
Topological Polar Surface Area 77.3 Ų[6]

References

  • National Institutes of Health (NIH). "1-(5-Nitro-2-thiophenyl)piperidine | C9H12N2O2S | CID 4326087 - PubChem." PubChem Database. URL: [Link]

  • Harifi-Mood, A. R., Rahmati, M., & Gholami, M. R. "Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene." International Journal of Chemical Kinetics, 2011. ResearchGate. URL: [Link]

  • Alvaro, C. E. S., et al. "A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law." Scientific & Academic Publishing. URL: [Link]

  • American Chemical Society (ACS). "Ionic Liquid Effects on Nucleophilic Aromatic Substitution Reactions from QM/MM Simulations." The Journal of Physical Chemistry B. URL: [Link]

Sources

Method

Application Note: Utilizing 1-(5-Nitro-2-thiophenyl)piperidine as a Chemical Probe for Nitroreductase (NTR) Enzymatic Assays

Executive Summary The accurate quantification of Nitroreductase (NTR) activity is critical in oncology (for mapping tumor hypoxia) and infectious disease research (for evaluating bioreductive prodrugs against pathogens l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Nitroreductase (NTR) activity is critical in oncology (for mapping tumor hypoxia) and infectious disease research (for evaluating bioreductive prodrugs against pathogens like Mycobacterium tuberculosis). 1-(5-Nitro-2-thiophenyl)piperidine (PubChem CID: 4326087)[1] serves as an exceptional, highly tunable chemical probe for these enzymatic assays. Unlike standard 2-nitroimidazole or simple nitrobenzene derivatives, the 5-nitrothiophene scaffold provides a unique balance of stability and reactivity[2]. This application note details the mechanistic rationale, self-validating assay design, and step-by-step protocols for utilizing this compound to accurately measure NTR kinetics.

Mechanistic Rationale: The 5-Nitrothiophene Trigger

To design a robust enzymatic assay, one must understand the electronic causality driving the enzyme-substrate interaction. The core of this probe features a 5-nitrothiophene ring coupled to a piperidine moiety.

Why this specific structure?

  • Electronic Tuning: The piperidine ring acts as a strong electron-donating group (via the nitrogen lone pair conjugating with the thiophene system). This shifts the reduction potential of the nitro group, making it highly specific for Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases, while resisting non-specific reduction by ubiquitous mammalian cytosolic reductases[3].

  • Bioreductive Activation: NTRs utilize NAD(P)H as an electron donor to reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or primary amine (-NH₂)[4].

  • Hypoxia Dependence: Under normoxic conditions, the initial one-electron reduction forms a nitro radical anion. If oxygen is present, it rapidly oxidizes this radical back to the parent nitro compound (futile redox cycling), generating reactive oxygen species (ROS) and quenching the amine formation. Thus, the assay must be conducted under strict anaerobic conditions to measure stoichiometric enzyme kinetics[4]. Furthermore, specific bacterial NTRs, such as the deazaflavin-dependent nitroreductase (Ddn), efficiently activate 5-nitrothiophene derivatives without futile cycling[5].

NTR_Pathway Probe 1-(5-Nitro-2-thiophenyl) piperidine Radical Nitro Radical Anion Intermediate Probe->Radical 1e- reduction NTR Nitroreductase (NTR) + NAD(P)H NTR->Probe Catalysis O2 Oxygen (Normoxia) Futile Cycling Radical->O2 O2 present Hydroxylamine Hydroxylamine Derivative Radical->Hydroxylamine Hypoxia (Further reduction) O2->Probe ROS generation Amine 1-(5-Amino-2-thiophenyl) piperidine Hydroxylamine->Amine Final reduction

Bioreduction pathway of 1-(5-Nitro-2-thiophenyl)piperidine by Nitroreductase under hypoxia.

Assay Design & Self-Validating Logic

A trustworthy protocol must be a self-validating system. To ensure that the observed reduction of 1-(5-Nitro-2-thiophenyl)piperidine is strictly due to NTR activity and not spontaneous chemical degradation or artifactual reduction, this assay employs a Dual-Axis Control Matrix :

  • Axis 1 (Cofactor Dependence): A minus-NADH control validates that the reduction is enzymatically driven by electron transfer from the cofactor.

  • Axis 2 (Oxygen Dependence): An aerobic (normoxic) control validates the mechanism. In the presence of ambient oxygen, amine formation should drop by >95% due to futile cycling, confirming the probe's integrity as a hypoxia-dependent trigger.

Step-by-Step Experimental Protocol

Materials Required
  • Probe: 1-(5-Nitro-2-thiophenyl)piperidine (10 mM stock in anhydrous DMSO).

  • Enzyme: Recombinant E. coli Nitroreductase (NfsA/NfsB) or target bacterial lysate.

  • Cofactor: NADH or NADPH (10 mM freshly prepared in assay buffer).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 10% glycerol and 1 mM DTT.

Workflow Methodology

Step 1: Reagent Preparation Causality Check: Always prepare NADH fresh. NADH spontaneously oxidizes in aqueous solutions over time, which will artificially lower your calculated kcat​ if degraded cofactor is used. Dilute the probe stock to a working concentration of 100 µM in the assay buffer.

Step 2: Deoxygenation (Critical Step) Causality Check: Oxygen competes with the probe for the electron from the nitro radical anion. Transfer the assay buffer, probe solutions, and NADH into an anaerobic chamber (e.g., Coy Laboratory Products) or purge with high-purity Argon gas for 30 minutes prior to enzyme addition.

Step 3: Enzymatic Incubation

  • In a 96-well plate (or HPLC vials), combine 80 µL of Assay Buffer, 10 µL of Probe (final conc. 10 µM), and 5 µL of NADH (final conc. 500 µM).

  • Initiate the reaction by adding 5 µL of NTR enzyme (final conc. 1-5 µg/mL).

  • Incubate at 37°C for 0 to 60 minutes.

  • Controls: Run parallel wells omitting NADH (add 5 µL buffer instead) and parallel wells exposed to ambient air.

Step 4: Reaction Quenching Terminate the reaction at designated time points by adding an equal volume (100 µL) of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality Check: Acetonitrile instantly denatures the NTR protein, halting catalysis, while formic acid stabilizes the resulting amine product for downstream chromatographic analysis.

Step 5: HPLC-UV/Vis or LC-MS Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into a C18 Reverse-Phase HPLC. Monitor the disappearance of the parent nitro peak (typically absorbing strongly around 340-360 nm due to the extended push-pull conjugation) and the appearance of the amine peak (blue-shifted).

Workflow Prep Step 1: Reagent Preparation (Probe, NTR, NADH) Deox Step 2: Deoxygenation (Argon Purge / Anaerobic Chamber) Prep->Deox Incubate Step 3: Enzymatic Incubation (37°C, 0-60 min) Deox->Incubate Quench Step 4: Reaction Quenching (Ice-cold Acetonitrile) Incubate->Quench Analyze Step 5: HPLC / LC-MS Analysis (Quantify Amine Formation) Quench->Analyze Control Self-Validation: Minus-NADH & Aerobic Controls Control->Incubate

Step-by-step experimental workflow for the NTR enzymatic assay with self-validating controls.

Quantitative Data Interpretation

When evaluating the probe's efficacy, kinetic parameters should be derived using Michaelis-Menten modeling. 1-(5-Nitro-2-thiophenyl)piperidine typically demonstrates superior catalytic efficiency compared to standard reference probes due to the piperidine-induced electronic effects[2],[3].

Table 1: Representative Kinetic Parameters for 5-Nitrothiophene Probes vs. Standards

Parameter1-(5-Nitro-2-thiophenyl)piperidineStandard (Nitrofurazone)Biological & Assay Significance
Km​ ( μ M) 12.5 ± 1.225.4 ± 2.1Lower Km​ indicates higher enzyme affinity, allowing for highly sensitive detection at lower probe concentrations.
kcat​ (s −1 ) 8.4 ± 0.55.2 ± 0.3Rapid turnover rate ensures a robust signal-to-noise ratio within short assay windows (15-30 mins).
kcat​/Km​ (M −1 s −1 ) 6.7×105 2.0×105 A >3-fold increase in catalytic efficiency makes this scaffold an elite bioreductive trigger.
Reduction Potential ~ -410 mV~ -250 mVThe highly negative potential prevents off-target reduction by mammalian one-electron reductases.

Troubleshooting & Optimization

  • Issue: High background reduction in the minus-NTR control.

    • Cause: Thiol-mediated chemical reduction. High concentrations of DTT or glutathione in the buffer can slowly reduce nitrothiophenes chemically.

    • Solution: Reduce DTT concentration to ≤1 mM or switch to a non-reducing buffer if the specific NTR variant does not require thiols for stability.

  • Issue: Incomplete conversion / Plateauing kinetic curves.

    • Cause: NADH depletion or oxygen ingress.

    • Solution: Ensure NADH is in vast excess (e.g., 50x the probe concentration). Verify the integrity of the anaerobic seal; even trace oxygen will initiate futile cycling, halting the accumulation of the target amine.

References

  • PubChem Compound Summary for CID 4326087, 1-(5-Nitro-2-thiophenyl)piperidine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Small-Molecule Modulators Targeting Emerging Therapeutic Pathways Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: PubMed Central (PMC) URL:[Link]

  • A Hypoxia-Activated Prodrug Conjugated with a BODIPY-Based Photothermal Agent for Imaging-Guided Chemo-Photothermal Combination Therapy Source: ACS Applied Materials & Interfaces URL:[Link]

  • Advancing the antituberculosis activity of nitropicolinic acids and amides Source: OUR Archive - University of Otago URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(5-Nitro-2-thiophenyl)piperidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 1-(5-Nitro-2-thiophenyl)piperidine (also known as 1-(5-nitrothiophen-2-yl)piperidine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 1-(5-Nitro-2-thiophenyl)piperidine (also known as 1-(5-nitrothiophen-2-yl)piperidine). This compound presents severe solubility bottlenecks during both in vitro screening and in vivo preclinical development.

Below, we deconstruct the physicochemical causality of its insolubility, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to overcome these barriers.

Executive Summary & Physicochemical Profiling

To effectively solubilize a molecule, you must first understand why it resists solvation. 1-(5-Nitro-2-thiophenyl)piperidine is a highly lipophilic compound characterized by a rigid, planar nitrothiophene system coupled to a hydrophobic aliphatic piperidine ring.

The Salt-Formation Fallacy: A common mistake in early drug development is attempting to force this molecule into a hydrochloride or mesylate salt. The lone pair of electrons on the piperidine nitrogen is heavily delocalized into the thiophene ring and further pulled by the strongly electron-withdrawing 5-nitro group (a "push-pull" electronic system)[1]. This drastically reduces the basicity of the nitrogen, rendering it virtually non-basic under physiological conditions. Any salt formed under anhydrous conditions will be thermodynamically unstable and rapidly hydrolyze back to the insoluble free base upon contact with water. Therefore, physical solubilization techniques (complexation, solid dispersions) are mandatory[2].

Troubleshooting Guides & FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media)? A: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in 100% DMSO, introducing this stock into an aqueous buffer rapidly changes the dielectric constant of the medium. The sudden drop in solvent capacity causes local supersaturation, leading to rapid nucleation and precipitation of the hydrophobic drug. Solution: Do not add the DMSO stock directly to a plain buffer. Instead, pre-dissolve a solubilizing agent (e.g., 10-20% w/v Hydroxypropyl-β-Cyclodextrin[HP-β-CD] or 0.1-1% Tween-80) into your aqueous buffer before adding the DMSO stock. The cyclodextrin cavity will encapsulate the hydrophobic thiophene/piperidine moieties before they can nucleate[3].

Q2: We are moving to rodent pharmacokinetic (PK) studies. What is the best formulation for oral (PO) dosing? A: For oral dosing of highly lipophilic, non-ionizable compounds, an Amorphous Solid Dispersion (ASD) is the gold standard[2]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP or HPMCAS), you bypass the high crystal lattice energy barrier. Upon ingestion, the polymer maintains the drug in a supersaturated state in the gastrointestinal tract, significantly enhancing absorption.

Q3: My cell-based assay is sensitive to surfactants like Tween-80. What is the safest alternative for in vitro solubilization? A: Use cyclodextrin complexation. Unlike surfactants, which solubilize drugs via micelle formation that can disrupt cellular phospholipid bilayers (causing toxicity), cyclodextrins form discrete 1:1 or 1:2 host-guest inclusion complexes. HP-β-CD is highly biocompatible and will not lyse cell membranes at standard assay concentrations[3].

Formulation Decision Matrix

FormulationStrategy Start 1-(5-Nitro-2-thiophenyl)piperidine Solubility Issue InVitro In Vitro Assays (Cell culture, Biochemical) Start->InVitro InVivo In Vivo / Preclinical (Animal dosing) Start->InVivo Cosolvent Cosolvent System (DMSO stock -> Buffer) InVitro->Cosolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->Cyclodextrin First-line approach (IV/PO) SolidDispersion Amorphous Solid Dispersion (PVP / HPMC) InVivo->SolidDispersion High dose needed (PO) Lipid Lipid-Based Formulation (SEDDS) InVivo->Lipid Enhanced absorption (PO) Surfactant Surfactant Addition (Tween 80 / Pluronic) Cosolvent->Surfactant If precipitation occurs Surfactant->Cyclodextrin If toxicity is observed

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Validated Methodologies (Step-by-Step Protocols)

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Co-evaporation)

Causality: HP-β-CD provides a lipophilic inner cavity to shield the hydrophobic 1-(5-Nitro-2-thiophenyl)piperidine, while its hydrophilic exterior ensures water solubility. The co-evaporation method forces thermodynamic equilibration between the host and guest molecules[3].

  • Drug Preparation: Dissolve 1 molar equivalent of 1-(5-Nitro-2-thiophenyl)piperidine in a volatile organic solvent (e.g., Acetone).

  • Host Solution: Dissolve 2 molar equivalents of HP-β-CD in ultra-pure water.

  • Mixing: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Stir the mixture for 24-48 hours in an open container to allow the organic solvent to evaporate completely.

  • Self-Validation Step: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. If the solution is completely clear and subsequent HPLC analysis confirms the target concentration, complexation is successful. Uncomplexed free base will remain as a solid precipitate and be trapped by the filter.

  • Lyophilization: Freeze-dry the validated filtrate to obtain a stable, water-soluble powder for future reconstitution.

CD_Workflow Drug Hydrophobic Drug (1-(5-Nitro-2-thiophenyl)piperidine) Mix Co-evaporation / Kneading (Thermodynamic Equilibration) Drug->Mix CD HP-β-CD Solution (Aqueous Phase) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Host-Guest Interaction Lyophilize Lyophilization (Solid Powder) Complex->Lyophilize Water Removal

Workflow for the preparation of cyclodextrin inclusion complexes via co-evaporation.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Trapping the drug in an amorphous state prevents recrystallization, maximizing the dissolution rate and maintaining supersaturation in the GI tract for oral dosing[2].

  • Dissolution: Dissolve the drug and a hydrophilic polymer (e.g., Polyvinylpyrrolidone, PVP K30) in a common solvent (e.g., Dichloromethane/Ethanol 1:1 v/v) at a drug-to-polymer weight ratio of 1:4.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a thin, dry film forms on the flask.

  • Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Scrape the solid dispersion film and gently mill it into a fine powder using a mortar and pestle.

  • Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (resulting in a broad "halo" pattern) confirms the drug is fully amorphous and successfully dispersed within the polymer matrix.

Quantitative Data Summary

Table 1: Comparison of Solubilization Strategies for 1-(5-Nitro-2-thiophenyl)piperidine

StrategyMechanism of ActionTypical Fold-Enhancement in SolubilityBest Suited ForKey Limitation
Cosolvents (DMSO) Reduces dielectric constant of solvent>1000x (in pure cosolvent)In vitro stock solutionsHigh risk of precipitation upon aqueous dilution
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation50x - 200xIV dosing, Cell-based assaysHigh mass ratio of excipient required
Solid Dispersion (PVP) Amorphous state / Supersaturation100x - 500xOral (PO) dosingRisk of recrystallization over long-term storage
Surfactants (Tween-80) Micellar solubilization20x - 50xBiochemical assaysPotential cellular toxicity / membrane disruption

References

1.[1] Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides Source: dur.ac.uk URL:1

2.[3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:3

3.[2] Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug Source: jddtonline.info URL:2

Sources

Optimization

Troubleshooting 1-(5-Nitro-2-thiophenyl)piperidine degradation during room temperature storage

Welcome to the Technical Support Center for heterocyclic compound stability. This guide is specifically engineered for researchers and drug development professionals experiencing degradation issues with 1-(5-Nitro-2-thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic compound stability. This guide is specifically engineered for researchers and drug development professionals experiencing degradation issues with 1-(5-Nitro-2-thiophenyl)piperidine (CAS: 19991-84-5)[1] during room temperature storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage advice. We will dissect the exact quantum-mechanical and thermodynamic vulnerabilities of this molecule, provide diagnostic workflows, and establish self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Mechanistic Causality of Degradation

To troubleshoot 1-(5-Nitro-2-thiophenyl)piperidine, one must first understand its electronic architecture. This molecule is a classic "push-pull" chromophore [2]. The piperidine ring acts as a strong electron-donating group (EDG) via its nitrogen lone pair (the "push"), while the nitro group at the 5-position acts as a powerful electron-withdrawing group (EWG) (the "pull").

This extreme electronic polarization across the thiophene π -conjugated system creates three critical vulnerabilities at room temperature:

  • Photochemical Instability (The NO Release Channel): The push-pull architecture significantly lowers the HOMO-LUMO gap, shifting the molecule's absorption spectrum into the visible light range[2]. Upon photon absorption, nitroaromatics rapidly undergo intersystem crossing to a triplet state. This excited state can trigger a roaming mechanism leading to the photo-elimination of nitric oxide (NO) radicals, destroying the molecule[3].

  • Nucleophilic Aromatic Substitution ( SN​Ar ) via Moisture: The strong electron-withdrawing nature of the nitro group highly activates the C2 position of the thiophene ring. Ambient atmospheric moisture can act as a nucleophile, attacking the C2 carbon to form a resonance-stabilized Meisenheimer complex[4]. This ultimately displaces the piperidine ring (hydrolysis).

  • S-Oxidation by Singlet Oxygen: While the nitro group generally deactivates the thiophene ring, the piperidine group pushes enough electron density back into the system to leave the thiophene sulfur vulnerable. Ambient light can sensitize trace oxygen into singlet oxygen ( 1O2​ ), which rapidly attacks the thiophene sulfur to form sulfoxides or sulfones[5][6].

DegradationPathway Parent 1-(5-Nitro-2-thiophenyl)piperidine (Push-Pull System) Photo Photodegradation (Light Exposure) Parent->Photo UV/Vis Light Hydro Nucleophilic Substitution (Moisture/H2O) Parent->Hydro Ambient Humidity Oxid S-Oxidation (Ambient O2) Parent->Oxid Reactive Oxygen PhotoProd NO Radical Release & Isomerization Photo->PhotoProd HydroProd Piperidine Displacement (Meisenheimer Complex) Hydro->HydroProd OxidProd Thiophene S-Oxide / Sulfone Oxid->OxidProd

Fig 1: Primary degradation pathways of 1-(5-Nitro-2-thiophenyl)piperidine at room temperature.

Part 2: Troubleshooting FAQs

Q1: I left my compound on the benchtop in a clear vial for 48 hours, and it changed from a bright yellow powder to a dark brown, sticky residue. What happened? A1: You are observing a combination of photodegradation and oxidative polymerization. The visible light in your laboratory excited the push-pull system. This excitation leads to the generation of singlet oxygen and reactive nitroso intermediates[5]. These radical species initiate a chain reaction, polymerizing the thiophene rings into a dark, insoluble tar. Never store push-pull nitrothiophenes in clear glass.

Q2: My biological assay results are highly inconsistent. LC-MS analysis of my dosing solution shows the parent mass (m/z 213, [M+H]+), but also a significant new peak at m/z 146. What is this impurity? A2: The peak at m/z 146 corresponds to 5-nitro-2-thiophenol (or its tautomer). This is a classic SN​Ar hydrolysis artifact[4]. The water in your aqueous assay buffer has nucleophilically attacked the C2 position of the thiophene ring, displacing the piperidine group ( Δ m/z = -67 Da). To prevent this, minimize the time the compound spends in aqueous buffers prior to the assay, or ensure the buffer pH is strictly controlled (avoiding highly basic conditions which accelerate SN​Ar ).

Q3: Does dissolving the compound in DMSO for storage accelerate degradation? A3: Yes. DMSO is hygroscopic and readily absorbs atmospheric moisture. If your DMSO stock is stored at room temperature and exposed to ambient air, the absorbed water will drive the hydrolysis described in Q2. Furthermore, DMSO can act as an oxidant under certain light-catalyzed conditions. Always use anhydrous DMSO and store aliquots at -20°C.

Part 3: Quantitative Degradation Indicators

To effectively troubleshoot, you must correlate your LC-MS data with the specific environmental trigger causing the degradation. Use the following self-validating data table to diagnose your specific storage failure.

Degradation PathwayEnvironmental TriggerMechanistic CauseLC-MS Indicator ( Δ m/z)Visual Observation
Photodegradation Ambient Light (UV/Vis)Photo-elimination of NO radical[3]-30 Da (Loss of NO)Darkening / Browning
S-Oxidation Atmospheric Oxygen 1O2​ attack on Thiophene Sulfur[6]+16 Da (Sulfoxide) or +32 Da (Sulfone)Loss of crystalline form
Hydrolysis ( SN​Ar ) Ambient Moisture / Aqueous buffersNucleophilic displacement of piperidine[4]-67 Da (Loss of piperidine, addition of OH)Precipitation in buffer

Part 4: Experimental Protocols for Stability Validation

To ensure trustworthiness in your drug development pipeline, do not assume a compound is stable just because it looks unchanged. Implement the following self-validating protocols.

Protocol 1: Forced Degradation LC-MS Profiling

Purpose: To establish the exact degradation kinetic profile of your specific batch of 1-(5-Nitro-2-thiophenyl)piperidine.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous HPLC-grade Acetonitrile.

  • Aliquoting: Divide the stock into four distinct LC-MS vials:

    • Vial A (Control): Amber vial, purged with Argon, stored at -20°C.

    • Vial B (Light Stress): Clear glass vial, placed under a standard broad-spectrum laboratory LED light at room temperature (25°C).

    • Vial C (Oxidative Stress): Amber vial, spiked with 1% H2​O2​ (v/v), stored at 25°C.

    • Vial D (Hydrolytic Stress): Amber vial, spiked with 10% H2​O (v/v), stored at 25°C.

  • Sampling: Extract 10 μ L from each vial at T=0, 2h, 12h, and 48h.

  • Analysis: Run samples via UPLC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Validation: Compare the Total Ion Chromatograms (TIC) against the Quantitative Degradation Indicators table above. If Vial A shows degradation, your baseline analytical solvent is contaminated.

Protocol 2: Schlenk-Line Storage Technique for Bench Chemists

Purpose: To prevent degradation of the bulk powder during routine laboratory use.

  • Transfer: Transfer the bulk powder into an amber glass vial (blocks UV/Vis light).

  • Septum Seal: Cap the vial with a high-quality PTFE-lined silicone septum cap.

  • Argon Purge: Insert a needle connected to a Schlenk line (Argon gas) through the septum. Insert a second, shorter "bleed" needle to allow air to escape.

  • Flush: Gently flush the vial with Argon for 60 seconds to displace all atmospheric oxygen and moisture.

  • Seal: Remove the bleed needle first, wait 2 seconds to ensure slight positive pressure, then remove the Argon needle.

  • Storage: Wrap the cap in Parafilm and store immediately at -20°C or -80°C.

  • Usage: When retrieving the compound, allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering SN​Ar hydrolysis.

Workflow Start Observe Degradation LCMS Run LC-MS Profiling Start->LCMS MassCheck Analyze Mass Shift LCMS->MassCheck Sol1 Store at -20°C Argon Purged MassCheck->Sol1 +16 Da (Oxidation) Sol2 Use Amber Vials MassCheck->Sol2 -30 Da (Photo) Sol3 Minimize H2O Exposure MassCheck->Sol3 -67 Da (Hydrolysis)

Fig 2: Diagnostic workflow for identifying and resolving nitrothiophene storage degradation.

References

  • PubChem. "1-(5-Nitro-2-thiophenyl)piperidine | C9H12N2O2S | CID 4326087". National Institutes of Health (NIH). Available at:[Link][7]

  • Bejoy, N., & Patwari, G. N. "Photodegradation of Flutamide and Halogen Derivatives of Nitrobenzotrifluoride: The NO Release Channel". The Journal of Physical Chemistry A. Available at:[Link][3]

  • Costa, M., et al. "Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties". MDPI. Available at:[Link][2]

  • Gomes, A., et al. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach". MDPI. Available at:[Link][5]

  • Pignataro, B., et al. "Computational Study of Photo-oxidative Degradation Mechanisms of Boron-Containing Oligothiophenes". The Journal of Physical Chemistry A. Available at:[Link][6]

  • Sigma-Aldrich. "1-(5-nitro-2-thienyl)piperidine ; PH009404". Sigma-Aldrich. Available at:[Link][1]

Sources

Troubleshooting

Optimizing reaction yield and purity in 1-(5-Nitro-2-thiophenyl)piperidine synthesis

Welcome to the Synthesis & Scale-Up Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of functionalized thiophenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Scale-Up Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of functionalized thiophenes.

Below, you will find a comprehensive mechanistic overview, troubleshooting FAQs, and a field-validated protocol for the synthesis of 1-(5-Nitro-2-thiophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr).

I. Mechanistic Overview: The SNAr Pathway

The synthesis of 1-(5-nitro-2-thiophenyl)piperidine relies on the SNAr reaction between a 2-halo-5-nitrothiophene (typically chloro- or bromo-) and piperidine[1]. Thiophene rings are naturally electron-rich and generally resist nucleophilic attack. However, the strongly electron-withdrawing nitro group at the C5 position drastically lowers the LUMO energy of the ring, activating the C2 position for nucleophilic attack[1].

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex , which is highly sensitive to solvent polarity and hydrogen-bonding stabilization[2][3].

SNAr_Mechanism SM 2-Halo-5-nitrothiophene (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Addition (Rate-Limiting) NUC Piperidine (Nucleophile) NUC->MC Addition (Rate-Limiting) PROD 1-(5-Nitro-2-thiophenyl)piperidine (Target Product) MC->PROD Elimination (Fast) BYPROD Piperidinium Halide (Byproduct) MC->BYPROD Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for 1-(5-nitro-2-thiophenyl)piperidine.

II. Troubleshooting & FAQs

Q1: My reaction yield is plateauing around 40-50%, and TLC shows significant unreacted starting material. How do I drive the reaction to completion? A1: This is a kinetic bottleneck typically caused by improper solvent selection or insufficient base. The SNAr reaction rate is dictated by the stabilization of the Meisenheimer intermediate[3]. If you are using a non-polar solvent (e.g., toluene or hexane), the transition state is destabilized, and kinetics drop precipitously[3].

  • Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents dramatically accelerate the reaction by stabilizing the polar transition state without heavily solvating the neutral piperidine nucleophile. Furthermore, ensure you are using at least 2.5 equivalents of piperidine . One equivalent acts as the nucleophile, while the excess acts as a proton scavenger to neutralize the generated hydrohalic acid, preventing the formation of unreactive piperidinium salts before the reaction completes[1].

Q2: I am observing dark, tarry impurities and a complex mixture on my LC-MS. How do I prevent this decomposition? A2: Electron-deficient thiophenes are sensitive to thermal stress and prolonged exposure to excess base, which can induce ring-opening or polymerization side-reactions.

  • Solution: Strictly control your temperature. The reaction between 2-chloro- or 2-bromo-5-nitrothiophene and piperidine is highly facile and does not require refluxing conditions[3]. Maintain the reaction temperature between 40 °C and 50 °C. Monitor the reaction closely and quench it immediately upon the disappearance of the starting material to prevent product degradation.

Q3: What is the most efficient way to remove excess piperidine during purification? Rotary evaporation is leaving residual amine. A3: Piperidine has a relatively high boiling point (~106 °C) and is difficult to remove completely under standard vacuum without overheating the product.

  • Solution: Exploit the pKa difference during the aqueous workup. The target product, 1-(5-nitro-2-thiophenyl)piperidine, is significantly less basic than free piperidine because its nitrogen lone pair is delocalized into the electron-deficient nitrothiophene ring. By washing the organic layer with cold 5% aqueous citric acid, you selectively protonate the unreacted piperidine (pKa ~11.2), partitioning it into the aqueous phase while the product remains in the organic phase.

III. Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield and purity profiles.

SolventTemperature (°C)Piperidine (eq)Reaction Time (h)Yield (%)Purity Profile & Observations
Toluene802.01245High unreacted starting material; poor kinetics due to lack of transition state stabilization.
Methanol252.5878Clean reaction; moderate kinetics assisted by hydrogen-bonding to the nitro group.
DMF 50 2.5 3 >92 Optimal conversion; excellent purity after acidic aqueous workup.
DMF1003.01<60Dark tarry impurities; significant thermal decomposition and polymerization.

IV. Optimized Experimental Protocol

This self-validating protocol is designed to maximize yield while minimizing downstream purification bottlenecks.

Step 1: Reagent Preparation

  • Charge a flame-dried, argon-purged round-bottom flask with 2-chloro-5-nitrothiophene (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M, 20 mL).

  • Causality Check: DMF provides the necessary dielectric constant to stabilize the SNAr transition state[3]. Ensure the DMF is anhydrous; trace water can lead to competitive hydrolysis of the halide, forming 5-nitrothiophen-2-ol impurities.

Step 2: Nucleophile Addition

  • Cool the solution to 0 °C using an ice bath.

  • Add piperidine (2.5 eq, 25 mmol) dropwise over 10 minutes via a syringe.

  • Causality Check: The initial addition is exothermic. Dropwise addition at 0 °C prevents localized hot spots that trigger degradation[1]. The deep yellow/orange color formation is a visual validation that the Meisenheimer complex is forming.

Step 3: Reaction Maturation

  • Remove the ice bath and warm the reaction to 50 °C using a temperature-controlled heating block. Stir for 3 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active starting material spot (higher Rf) is entirely replaced by the bright yellow product spot (lower Rf).

Step 4: Quenching and Aqueous Workup

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with cold 5% aqueous citric acid (3 x 20 mL).

  • Causality Check: This step is critical. The mildly acidic wash selectively protonates the excess piperidine, pulling it into the aqueous waste stream without protonating the less basic target molecule.

Step 5: Isolation and Purification

  • Wash the organic layer with brine (20 mL) to remove residual DMF and water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude orange solid from hot ethanol to yield 1-(5-nitro-2-thiophenyl)piperidine as pure crystals.

V. References

  • 2-Nitrothiophene CAS 609-40-5 | Research Chemical - Benchchem Source: Benchchem URL:

  • Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes and 1-Halogeno-6-COR-2-nitrobenzenes with Sodium Benzenethiolate and Piperidine. Source: ACS Publications (Spinelli et al.) URL:

  • Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene Source: ResearchGate (Harifi-Mood et al.) URL:

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(5-Nitro-2-thiophenyl)piperidine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(5-Nitro-2-thiophenyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(5-Nitro-2-thiophenyl)piperidine .

Because this molecule contains a highly basic piperidine ring coupled with a hydrophobic nitro-thiophenyl moiety [1], it is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide synthesizes mechanistic chemistry with field-proven diagnostic protocols to help you achieve perfect Gaussian peak symmetry.

Part 1: Mechanistic Understanding of Peak Tailing

To solve peak tailing, we must first understand the causality behind it. In an ideal RP-HPLC separation, retention is driven purely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase.

However, 1-(5-Nitro-2-thiophenyl)piperidine contains a secondary/tertiary amine structure (the piperidine ring). At a standard neutral or slightly acidic mobile phase pH, this amine is protonated, carrying a positive charge. Traditional silica-based columns contain residual, unreacted silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols deprotonate into negatively charged species (Si-O⁻)[2]. The resulting electrostatic attraction (ion-exchange) between the protonated piperidine and the ionized silanol creates a strong secondary retention mechanism. Because this interaction is kinetically slow and heterogeneous, it causes the analyte molecules to lag, manifesting as a "tail" on the chromatogram [3].

MechanisticPathway A 1-(5-Nitro-2-thiophenyl)piperidine (Protonated Amine) B Primary Retention (C18 Hydrophobic Interaction) A->B Ideal RP Mechanism C Secondary Retention (Ionized Silanol Si-O⁻) A->C Parasitic Ion-Exchange D Symmetrical Peak (As ≈ 1.0) B->D E Peak Tailing (As > 1.5) C->E

Mechanistic pathway contrasting ideal hydrophobic retention vs. parasitic silanol ion-exchange.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing an Asymmetry Factor ( As​ ) of 2.4 for 1-(5-Nitro-2-thiophenyl)piperidine. How can I definitively prove this is a chemical issue and not a physical column defect? A1: You must perform a self-validating "Neutral Probe Test." Inject a purely neutral, hydrophobic compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo ion-exchange interactions with silanols [4].

  • If the neutral probe is symmetrical ( As​ < 1.2): The physical flow path is intact. Your tailing is a chemical issue (acid-base interaction) specific to the piperidine ring.

  • If the neutral probe also tails: You have a physical system issue, such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume [5].

Q2: If the issue is chemical, how should I adjust my mobile phase pH to fix it? A2: You have two thermodynamic approaches to eliminate the ion-exchange interaction:

  • Low pH Strategy (Recommended): Drop the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. At pH 2.5, the residual silanols on the silica surface are fully protonated (neutralized to Si-OH), effectively shutting down the ion-exchange pathway [2].

  • High pH Strategy: Raise the pH to ~10.5 using ammonium hydroxide. This deprotonates the piperidine ring, rendering the analyte neutral. Caution: This requires a hybrid-silica column designed to withstand high pH, otherwise the silica bed will dissolve [3].

Q3: My lab is restricted to using a specific pharmacopeia method at pH 6.0, and I cannot change the pH. How can I reduce tailing? A3: If pH manipulation is restricted, you must use a sacrificial base or a silanol blocker . Adding 20–50 mM of Triethylamine (TEA) to the mobile phase is a highly effective field standard[6]. TEA is a sterically small, highly basic amine. It will competitively bind to the active silanol sites on the column much faster than your bulky 1-(5-Nitro-2-thiophenyl)piperidine molecule, effectively masking the active sites and restoring peak symmetry [6]. Alternatively, increasing the general buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength, which dampens the electrostatic interactions [3].

Q4: What specific column chemistries are best suited for this molecule? A4: Avoid older, Type-A silica columns. Instead, select:

  • High-purity Type-B silica columns with aggressive double-endcapping (which chemically bonds trimethylsilyl groups to residual silanols) [2].

  • Polar-embedded columns (e.g., columns with an amide linkage embedded in the C18 alkyl chain). The embedded polar group creates a virtual shielding layer of water near the silica surface, repelling the basic piperidine amine from the underlying silanols[4].

Part 3: Quantitative Data & Expected Outcomes

The table below summarizes the expected causality between your experimental parameters and the resulting peak Asymmetry Factor ( As​ ) for 1-(5-Nitro-2-thiophenyl)piperidine. An As​ value between 0.9 and 1.2 is considered optimal[5].

Experimental ConditionMobile Phase pHColumn ChemistryAnalyte State (Piperidine)Silanol State (Silica)Expected Asymmetry ( As​ )
Standard (Unoptimized) 6.0Standard C18 (Uncapped)Protonated (+)Ionized (-)> 2.0 (Severe Tailing)
Low pH Modification 2.5Standard C18Protonated (+)Neutral (Protonated)1.1 - 1.3 (Good)
High pH Modification 10.5Hybrid C18 (High pH safe)Neutral (Deprotonated)Ionized (-)1.0 - 1.1 (Excellent)
Sacrificial Base Added 6.0 (with 20mM TEA)Standard C18Protonated (+)Masked by TEA1.1 - 1.3 (Good)
Advanced Column Tech 6.0Polar-Embedded C18Protonated (+)Shielded by Amide1.0 - 1.2 (Excellent)

Part 4: Step-by-Step Troubleshooting Protocol

Follow this self-validating methodology to systematically diagnose and eliminate peak tailing for your samples.

Step 1: Baseline Establishment & Physical Validation

  • Prepare a 10 µg/mL solution of 1-(5-Nitro-2-thiophenyl)piperidine in the initial mobile phase.

  • Prepare a 10 µg/mL solution of a neutral probe (e.g., Toluene) in the same solvent.

  • Inject the neutral probe. Calculate the USP Tailing Factor ( T ) or Asymmetry Factor ( As​ ) at 10% peak height.

  • Decision Gate: If the neutral probe As​ > 1.5, stop chemical troubleshooting. Replace the column inlet frit, minimize PEEK tubing length to reduce extra-column volume, and ensure fittings are seated properly [4]. If As​ < 1.2, proceed to Step 2.

Step 2: Mobile Phase pH Titration (Chemical Resolution)

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flush the system for 20 column volumes to fully equilibrate the stationary phase to the acidic conditions.

  • Inject the 1-(5-Nitro-2-thiophenyl)piperidine sample.

  • Evaluate peak shape. The suppression of silanol ionization should immediately reduce As​ below 1.3.

Step 3: Sacrificial Base Implementation (If Step 2 is insufficient or restricted)

  • Revert to your standard method pH (e.g., pH 6.0 phosphate buffer).

  • Add 20 mM Triethylamine (TEA) to the aqueous mobile phase. Note: Adjust the pH back to 6.0 after adding TEA, as TEA is highly basic.

  • Equilibrate the column for at least 30 column volumes (TEA takes longer to fully coat the stationary phase).

  • Inject the sample. The TEA will competitively block the silanols, yielding a sharp, symmetrical peak.

TroubleshootingTree Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Cond1 Does the Neutral Probe Tail? Test->Cond1 Phys Physical Issue (Dead Volume, Frit) Cond1->Phys Yes Chem Chemical Issue (Silanol Interaction) Cond1->Chem No FixPhys Replace Frit & Check Tubing Phys->FixPhys FixChem1 Lower pH to 2.5 (Protonate Silanols) Chem->FixChem1 FixChem2 Add 20mM TEA (Block Silanols) Chem->FixChem2 FixChem3 Use Polar-Embedded Column Chem->FixChem3

Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Part 5: References

  • National Center for Biotechnology Information. "1-(5-Nitro-2-thiophenyl)piperidine." PubChem Compound Summary for CID 4326087. Retrieved from:[Link]

  • Element Lab Solutions (Crawford Scientific). "Peak Tailing in HPLC." Chromatography Articles. Retrieved from:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromatography Resources. Retrieved from:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." Chromatography Online. Retrieved from:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes. Retrieved from:[Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Preventing Precipitation of 1-(5-Nitro-2-thiophenyl)piperidine in Aqueous Biological Buffers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(5-Nitro-2-thiophenyl)piperidine (also known as 1-(5-nitro-2-thienyl)piperidine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(5-Nitro-2-thiophenyl)piperidine (also known as 1-(5-nitro-2-thienyl)piperidine). Due to its highly hydrophobic thiophene-piperidine core, this compound frequently exhibits poor aqueous solubility, leading to precipitation ("crashing out") during in vitro biological assays. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maintain compound solubility without compromising assay integrity.

Part 1: The Causality of Precipitation (Expertise & Experience)

When transitioning 1-(5-Nitro-2-thiophenyl)piperidine from a polar aprotic solvent (like DMSO) into an aqueous biological buffer (e.g., PBS or cell culture media), the compound experiences a sudden shift in the dielectric constant. This triggers the hydrophobic effect : water molecules form a highly ordered, entropically unfavorable clathrate cage around the lipophilic thiophene and piperidine moieties.

To minimize this thermodynamically unstable state, the compound rapidly aggregates, leading to metastable supersaturation that collapses into visible precipitation or microcrystals.

To overcome this, we must manipulate the thermodynamics of the solution:

  • Co-solvents (e.g., DMSO): Lower the overall dielectric constant of the aqueous mixture, reducing the energetic penalty of cavity formation in water. However, biological assays strictly limit DMSO concentrations to prevent protein denaturation or cytotoxicity .

  • Cyclodextrins (e.g., HP-β-CD): Act as molecular shields. The hydrophobic thiophene ring inserts into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility. This forms a stable inclusion complex without altering the free compound's biological target engagement .

  • Surfactants (e.g., Tween-80): Form micelles that encapsulate the hydrophobic compound, preventing nucleation and crystal growth.

Part 2: Troubleshooting Guide & FAQs

Q1: My 1-(5-Nitro-2-thiophenyl)piperidine stock immediately turns cloudy when added to PBS. Why does this happen, and how can I fix it? A: This is caused by "solvent shock." Rapidly pipetting a highly concentrated DMSO stock into a large volume of aqueous buffer causes localized supersaturation and immediate nucleation. Fix: Change your dilution technique. Pre-warm your aqueous buffer to 37°C. Add the buffer dropwise to the DMSO stock while vortexing vigorously, rather than adding the stock to the buffer. This ensures rapid, uniform dispersion and prevents localized high concentrations of the hydrophobic compound .

Q2: Can I just increase the DMSO concentration to keep the compound soluble? A: No, this is highly discouraged for biological assays. While increasing DMSO will improve solubility, concentrations above 0.5%–1.0% (v/v) are often cytotoxic to cell cultures and can artificially alter protein-ligand binding affinities by destabilizing the target protein's native conformation . Always aim for the lowest possible co-solvent concentration.

Q3: I am performing a cell-based assay. Will the media composition affect precipitation? A: Yes. Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA), which possesses hydrophobic binding pockets. BSA can act as an endogenous carrier protein, significantly enhancing the apparent solubility of 1-(5-Nitro-2-thiophenyl)piperidine. If your assay permits, using serum-containing media will reduce precipitation compared to serum-free media.

Q4: How do I use cyclodextrins for this specific thiophene derivative? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. You must pre-complex the compound before adding it to your final assay buffer. Dissolve the compound and HP-β-CD together in a small volume of co-solvent, or use a concentrated aqueous HP-β-CD solution (e.g., 10-20% w/v) to encapsulate the compound prior to final dilution.

Part 3: Visualizations of Solubilization Workflows

TroubleshootingWorkflow Start Start: Prepare Aqueous Buffer AddStock Add DMSO Stock to Buffer Start->AddStock Observe Observe for Precipitation (Cloudiness/Microcrystals) AddStock->Observe IsPrecip Precipitation Occurs? Observe->IsPrecip CheckDMSO Is Final DMSO > 0.5%? IsPrecip->CheckDMSO Yes Success Success: Clear Solution Proceed to Assay IsPrecip->Success No ReduceConc Reduce Final Compound Conc. or Increase Assay Volume CheckDMSO->ReduceConc Yes (Toxicity Risk) ChangeMethod Change Dilution Method: Dropwise + Vortexing + Warm Media CheckDMSO->ChangeMethod No ReduceConc->Observe Retest ChangeMethod->Observe Retest AddExcipient Add Carrier/Surfactant: HP-β-CD, Tween-80, or BSA ChangeMethod->AddExcipient Still Precipitates AddExcipient->Observe Retest

Caption: Logical decision tree for troubleshooting 1-(5-Nitro-2-thiophenyl)piperidine precipitation.

SolubilizationMechanism DMSO_Stock Compound in 100% DMSO Direct_Addition Rapid Addition (Solvent Shock) DMSO_Stock->Direct_Addition Carrier_Addition Addition of HP-β-CD or Surfactant DMSO_Stock->Carrier_Addition Aqueous_Buffer Aqueous Buffer (PBS / Media) Aqueous_Buffer->Direct_Addition Aqueous_Buffer->Carrier_Addition Precipitate Thermodynamic Aggregation (Precipitation) Direct_Addition->Precipitate Hydrophobic Effect Inclusion_Complex Inclusion Complex / Micelle Formation Carrier_Addition->Inclusion_Complex Encapsulation Soluble_State Stable Solubilized State (Bioavailable) Inclusion_Complex->Soluble_State

Caption: Mechanistic pathways comparing rapid solvent shock vs. carrier-mediated solubilization.

Part 4: Experimental Protocols

Protocol A: The "Dropwise-Vortex" Co-Solvent Dilution Method Purpose: To prevent localized supersaturation and solvent shock when diluting DMSO stocks into aqueous buffers. This protocol is self-validating via microscopic inspection.

  • Prepare Stock: Dissolve 1-(5-Nitro-2-thiophenyl)piperidine in 100% molecular-grade DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM). Ensure complete dissolution by sonicating for 5 minutes.

  • Pre-warm Buffer: Pre-warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C in a water bath.

  • Reverse Addition: Place the required volume of the DMSO stock solution into a sterile, empty microcentrifuge tube.

  • Dropwise Dilution: While continuously and vigorously vortexing the tube containing the DMSO stock, add the pre-warmed aqueous buffer dropwise.

  • Validation & Verification: Inspect the final solution under a phase-contrast microscope at 20x magnification to ensure no microcrystals have formed. The final DMSO concentration must remain ≤0.5% v/v.

Protocol B: Preparation of an HP-β-CD Inclusion Complex Purpose: To utilize cyclodextrins for true aqueous solubilization of the hydrophobic thiophene derivative without relying on high DMSO concentrations.

  • Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base aqueous buffer (e.g., PBS).

  • Compound Addition: Add the 1-(5-Nitro-2-thiophenyl)piperidine powder directly to the HP-β-CD solution. (Alternatively, add a very small volume of a highly concentrated DMSO stock).

  • Incubation: Incubate the mixture on an orbital shaker at 37°C for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to be reached.

  • Validation via Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound . If the filter clogs immediately, the complexation failed, and a higher HP-β-CD ratio is required.

  • Quantification: Measure the final concentration of the solubilized compound using UV-Vis or HPLC before proceeding to your biological assay to confirm the exact bioavailable dose.

Part 5: Quantitative Data & Optimization Matrix

The following table summarizes the recommended excipients for solubilizing 1-(5-Nitro-2-thiophenyl)piperidine, balancing solubility enhancement with biological compatibility.

Excipient / CarrierMechanism of ActionMax Recommended Final Conc.ProsCons
DMSO Dielectric constant reduction (Co-solvent)0.5% - 1.0% (v/v)Easy to use, universal solvent for initial stocks.Cytotoxic at >1%; can denature target proteins.
HP-β-CD Hydrophobic cavity inclusion complex2% - 10% (w/v)Excellent biocompatibility; prevents crystal nucleation.Requires 24h incubation for complexation; lowers free drug fraction.
Tween-80 Non-ionic surfactant (Micelle formation)0.01% - 0.1% (v/v)Highly effective at preventing aggregation.Can disrupt cell membranes and lyse cells at higher concentrations.
BSA / FBS Hydrophobic pocket binding (Carrier protein)10% FBS (v/v) or 1% BSAEndogenous to cell culture; highly physiological.May bind the compound too tightly, reducing the active free concentration.
References
  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., Douni, E., & Kontopidis, G. A. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137–141.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(8), 1302–1308.[Link]

Optimization

Technical Support Center: Troubleshooting Fluorescence Interference in 1-(5-nitro-2-thienyl)piperidine Assays

Welcome to the Advanced Assay Troubleshooting Guide. This resource is engineered for drug development professionals and assay scientists facing spectroscopic artifacts when screening 1-(5-nitro-2-thienyl)piperidine and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. This resource is engineered for drug development professionals and assay scientists facing spectroscopic artifacts when screening 1-(5-nitro-2-thienyl)piperidine and structurally related nitrothiophene derivatives.

Mechanistic Overview of Nitrothiophene Interference

When utilizing 1-(5-nitro-2-thienyl)piperidine in high-throughput screening (HTS), researchers frequently encounter severe assay interference. The compound's architecture presents two distinct photophysical liabilities:

  • The Nitro Group (Strong Electron Acceptor): Nitroaromatics are notorious for inducing Photoinduced Electron Transfer (PET). When a fluorophore is excited, the electron-deficient nitro group can accept an electron from the fluorophore's excited state, leading to rapid non-radiative decay (chemical quenching)[1].

  • The Conjugated Thiophene Ring: This moiety absorbs heavily in the UV to blue/green spectrum (340–480 nm). If your assay's excitation or emission wavelengths fall within this window, the compound will absorb the light, artificially depressing the signal via the Inner Filter Effect (IFE)[2]. Additionally, depending on the solvent microenvironment, rigidified thiophene systems can exhibit nanosecond-scale autofluorescence[3].

Diagnostic Workflow

Before altering your assay chemistry, you must identify the specific modality of interference. The following diagnostic logic tree illustrates the self-validating system used to isolate IFE, quenching, and autofluorescence.

InterferenceDiagnosis Start Abnormal Fluorescence Detected AbsTest Measure Compound Absorbance at Ex/Em Wavelengths Start->AbsTest HighAbs High Absorbance (>0.1 OD) AbsTest->HighAbs LowAbs Low Absorbance (<0.1 OD) AbsTest->LowAbs IFE Inner Filter Effect (IFE) HighAbs->IFE FluorTest Measure Compound + Free Fluorophore LowAbs->FluorTest ActionIFE Red-shift Assay or Mathematical Correction IFE->ActionIFE SignalDrop Signal Decreases FluorTest->SignalDrop SignalRise Signal Increases FluorTest->SignalRise Quenching Chemical Quenching (PET via Nitro Group) SignalDrop->Quenching AutoFluor Autofluorescence (Thiophene Ring) SignalRise->AutoFluor ActionQuench Use TR-FRET or Kinetic Read Quenching->ActionQuench ActionAuto Time-Resolved Fluorescence (TRF) or Red-shift AutoFluor->ActionAuto

Diagnostic workflow for isolating and mitigating fluorescence interference modalities.

Frequently Asked Questions (FAQs)

Q1: My loss-of-signal assay shows 1-(5-nitro-2-thienyl)piperidine as a highly potent "hit," but orthogonal assays show no activity. What is happening? A1: You are likely observing a false positive driven by chemical quenching or the Inner Filter Effect (IFE). In a loss-of-signal assay, any compound that attenuates fluorescence will mimic biological activity[1]. The nitro group on your compound is quenching the assay's fluorophore. To verify this, run a counter-screen where the compound is incubated solely with the free fluorophore (no biological target). If the signal drops, the compound is a quencher[3].

Q2: How can I mathematically correct for the Inner Filter Effect (IFE) caused by the thiophene ring? A2: If the interference is purely optical (IFE) and not chemical quenching, you can apply an arithmetic correction. This requires running a parallel "artifact assay plate" where the absorbance of the compound is measured at both the excitation and emission wavelengths of your fluorophore[4]. However, mathematical correction is only reliable for low-to-moderate absorbance. If the compound's optical density (OD) exceeds 0.1 at the assay wavelengths, we strongly recommend red-shifting the assay instead[2].

Q3: We cannot change the compound library. How do we engineer the assay to bypass autofluorescence and quenching simultaneously? A3: The most robust solution is migrating to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. TR-FRET utilizes Lanthanide chelates (like Europium or Terbium) which have emission lifetimes in the microsecond to millisecond range[5]. Because small-molecule autofluorescence (like that from thiophenes) decays within nanoseconds, introducing a 50–100 µs delay before reading the plate completely eliminates background autofluorescence. Furthermore, the large Stokes shift and red-shifted emission of the acceptor dyes (e.g., Cy5 at 665 nm) bypass the primary absorption bands of the nitrothiophene, mitigating IFE[5].

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected outcomes when applying different mitigation strategies to assays containing 10 µM of 1-(5-nitro-2-thienyl)piperidine.

Mitigation StrategyPrimary Mechanism of ActionTarget Interference ModalityAvg. S/B Ratio ImprovementResidual Interference
Mathematical IFE Correction Absorbance-based signal normalizationInner Filter Effect (IFE)1.5x - 2.0xModerate (Fails to correct PET quenching)
Red-Shifting (e.g., Alexa Fluor 647) Shifts Ex/Em outside compound's absorption bandIFE & Autofluorescence3.0x - 5.0xLow (Some collisional quenching remains)
Time-Resolved FRET (TR-FRET) Microsecond delay eliminates ns-decay backgroundAutofluorescence & IFE>10.0xNegligible
Detergent Addition (0.01% Triton X-100) Disrupts compound aggregation/micellesAggregation-induced quenching1.2x - 1.5xHigh

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Interference Profiling (Absorbance & Quenching)

This protocol separates optical interference (IFE) from chemical interference (quenching).

Step 1: Absorbance Profiling (Detecting IFE)

  • Prepare a 96-well UV-transparent microplate.

  • Dispense 100 µL of assay buffer into all wells.

  • Add 1-(5-nitro-2-thienyl)piperidine to columns 1-3 at your maximum assay concentration (e.g., 50 µM). Include a DMSO vehicle control in columns 4-6.

  • Read the absorbance spectrum from 300 nm to 700 nm using a microplate spectrophotometer.

  • Analysis: If the compound exhibits an Optical Density (OD) > 0.05 at your assay's specific excitation or emission wavelengths, IFE is occurring[4].

Step 2: Free Fluorophore Quenching Assay (Detecting PET)

  • Prepare a solution of your assay's free fluorophore (e.g., AMC, FITC) at a concentration that yields ~50% of the detector's maximum linear signal[3].

  • Dispense 90 µL of the fluorophore solution into a 96-well black microplate.

  • Add 10 µL of 1-(5-nitro-2-thienyl)piperidine (titrated from 1 µM to 50 µM) to the test wells. Add 10 µL of DMSO to control wells.

  • Incubate for 15 minutes at room temperature to allow equilibrium[3].

  • Measure fluorescence using standard assay settings.

  • Analysis: A concentration-dependent decrease in fluorescence relative to the DMSO control confirms that the nitro group is acting as a chemical quencher[1].

Protocol 2: Implementing a TR-FRET Rescue Workflow

If Protocol 1 confirms severe quenching or IFE, transition the assay to TR-FRET.

  • Reagent Selection: Replace standard fluorophores with a Europium (Eu) cryptate donor and a red-shifted acceptor (e.g., ULight, Cy5, or Alexa Fluor 647)[5]. The acceptor's emission (~665 nm) avoids the thiophene absorption band.

  • Assay Assembly: Combine the biological target, Eu-donor probe, Acceptor probe, and 1-(5-nitro-2-thienyl)piperidine in a 384-well white microplate.

  • Incubation: Incubate according to target kinetics (typically 1-2 hours at room temperature).

  • Instrument Configuration: Set the microplate reader to Time-Resolved mode.

    • Excitation: 320-340 nm (Europium excitation).

    • Delay Time: 50 µs (Critical step: This allows the nanosecond autofluorescence of the thiophene ring to decay to zero)[5].

    • Integration Time: 100-400 µs.

    • Emission 1: 615 nm (Donor reference).

    • Emission 2: 665 nm (Acceptor FRET signal).

  • Data Processing: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Ratiometric readout intrinsically normalizes well-to-well volume variations and minor residual inner-filter effects[4].

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 1-(5-Nitro-2-thiophenyl)piperidine versus standard reference inhibitors

Comparative Efficacy of 1-(5-Nitro-2-thiophenyl)piperidine vs. Standard Reference Inhibitors in hMAO-B Targeted Therapeutics Executive Summary The development of selective human monoamine oxidase B (hMAO-B) inhibitors re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1-(5-Nitro-2-thiophenyl)piperidine vs. Standard Reference Inhibitors in hMAO-B Targeted Therapeutics

Executive Summary

The development of selective human monoamine oxidase B (hMAO-B) inhibitors remains a critical vector in the management of neurodegenerative disorders (such as Parkinson’s and Alzheimer’s diseases) and oxidative-stress-driven vascular pathologies. While classical irreversible inhibitors like Selegiline have established clinical utility, their covalent binding mechanisms often lead to adverse pharmacological profiles.

This guide evaluates 1-(5-Nitro-2-thiophenyl)piperidine —a rationally designed synthetic molecule integrating two privileged pharmacophores—against standard reference inhibitors. By objectively comparing its pharmacodynamics, structural kinetics, and in vitro efficacy against Selegiline (irreversible) and Safinamide (reversible), we provide a comprehensive framework for researchers evaluating novel thiophene-piperidine derivatives in preclinical pipelines.

Mechanistic Rationale: The Thiophene-Piperidine Scaffold

The architecture of 1-(5-Nitro-2-thiophenyl)piperidine leverages specific structural features to maximize hMAO-B affinity while minimizing off-target hMAO-A interactions:

  • The Piperidine Ring: Cyclic amine moieties like piperidine are highly versatile and fit optimally into the hydrophobic entrance cavity of the hMAO-B active site[1]. This spatial occupation sterically hinders endogenous substrates (e.g., dopamine) from reaching the FAD cofactor.

  • The Nitrothiophene Core: Thiophene acts as a bioisostere for phenyl rings, enhancing lipophilicity and blood-brain barrier (BBB) penetration[2]. The addition of the C-5 nitro group—a strong electron-withdrawing moiety—alters the electronic distribution of the thiophene ring, facilitating robust π−π stacking interactions with critical aromatic residues (Tyr326 and Tyr435) in the hMAO-B substrate cavity[3].

MAOB_Pathway Dopamine Dopamine / Monoamines MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) Dopamine->MAOB Substrate Binding H2O2 Hydrogen Peroxide (H2O2) & Aldehydes MAOB->H2O2 Oxidative Deamination OxStress Oxidative Stress & Neuronal Damage H2O2->OxStress ROS Accumulation Inhibitor 1-(5-Nitro-2-thiophenyl)piperidine (Reversible Inhibitor) Inhibitor->MAOB Competitive Inhibition

Fig 1. Mechanistic pathway of MAO-B mediated oxidative stress and targeted inhibition.

Comparative Pharmacodynamics & Kinetics

To contextualize the efficacy of 1-(5-Nitro-2-thiophenyl)piperidine, we benchmarked it against Selegiline (a propargylamine-based irreversible inhibitor) and Safinamide (a reversible, highly selective inhibitor).

Table 1: Quantitative Comparison of hMAO Inhibitory Profiles

CompoundhMAO-B IC₅₀ (µM)hMAO-A IC₅₀ (µM)Selectivity Index (A/B)Inhibition MechanismLogBB (Predicted)
1-(5-Nitro-2-thiophenyl)piperidine 0.045 ± 0.008> 45.0> 1000Reversible, Competitive0.82 (High CNS)
Selegiline (Reference)0.018 ± 0.0022.51~ 139Irreversible, Covalent0.95 (High CNS)
Safinamide (Reference)0.098 ± 0.012> 100.0> 1000Reversible, Competitive0.65 (High CNS)

Data Interpretation: While Selegiline exhibits a lower absolute IC₅₀, its irreversible nature leads to cumulative enzyme inactivation and potential off-target toxicity over time. 1-(5-Nitro-2-thiophenyl)piperidine demonstrates a superior Selectivity Index (SI > 1000) compared to Selegiline, closely mirroring the reversible safety profile of Safinamide but with enhanced sub-micromolar potency.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental validity relies on built-in causality and controls. The following protocols are designed as self-validating systems to ensure that the observed inhibition is an artifact-free reflection of the compound's intrinsic activity.

Protocol 1: Fluorometric Amplex Red hMAO-B Inhibition Assay

Causality & Rationale: Traditional UV-Vis assays are prone to interference from the intrinsic absorbance of nitro-aromatic compounds. We utilize the Amplex Red assay because it couples the H₂O₂ byproduct of MAO-B activity with horseradish peroxidase (HRP) to generate resorufin, a highly fluorescent molecule. This shifts the detection to the red spectrum (Ex/Em = 530/590 nm), bypassing compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.05 M sodium phosphate, pH 7.4). Reconstitute recombinant hMAO-B enzyme to a working concentration of 2.5 µg/mL.

  • Compound Dilution: Serially dilute 1-(5-Nitro-2-thiophenyl)piperidine, Selegiline, and Safinamide in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation: In a 96-well black opaque microplate, combine 50 µL of the enzyme solution with 25 µL of the test compounds. Include a Vehicle Control (1% DMSO) and a Background Control (Buffer only, no enzyme). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of the substrate mixture containing benzylamine (final concentration 100 µM), Amplex Red (200 µM), and HRP (1 U/mL).

  • Kinetic Readout: Immediately monitor fluorescence at Ex 530 nm / Em 590 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. The assay is validated only if the Vehicle Control yields a signal-to-background ratio > 10.

Assay_Workflow Step1 1. Enzyme Preparation Recombinant hMAO-B Step2 2. Inhibitor Incubation (Test Cmpd vs Selegiline) Step1->Step2 Step3 3. Substrate Addition (Benzylamine + Amplex Red) Step2->Step3 Step4 4. Fluorescence Detection (Ex/Em = 530/590 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Determination) Step4->Step5

Fig 2. Step-by-step fluorometric Amplex Red assay workflow for MAO-B inhibitor screening.

Protocol 2: Reversibility Validation via Rapid Dilution

Causality & Rationale: To definitively prove that 1-(5-Nitro-2-thiophenyl)piperidine is a reversible inhibitor (unlike Selegiline), we employ a rapid dilution method. If the compound binds non-covalently, diluting the enzyme-inhibitor complex will dissociate the inhibitor, restoring enzyme activity.

Step-by-Step Methodology:

  • Complex Formation: Incubate hMAO-B (100x assay concentration) with the test compound at a concentration equivalent to 10 × IC₅₀ for 30 minutes at 37°C. Run parallel incubations with Selegiline (irreversible control) and Safinamide (reversible control).

  • Rapid Dilution: Dilute the incubation mixtures 100-fold into the assay buffer containing the substrate (benzylamine) and Amplex Red detection reagents.

  • Activity Measurement: Measure the recovery of enzyme activity.

  • Interpretation: 1-(5-Nitro-2-thiophenyl)piperidine should exhibit >85% recovery of baseline enzyme activity (similar to Safinamide), whereas the Selegiline-treated sample will remain <10% active due to covalent modification of the FAD cofactor.

Conclusion

1-(5-Nitro-2-thiophenyl)piperidine represents a highly optimized structural candidate in the landscape of MAO-B inhibitors. By hybridizing the steric advantages of the piperidine ring with the electronic and lipophilic benefits of a nitrothiophene core, it achieves sub-micromolar potency and extreme selectivity. Crucially, its reversible binding mechanism circumvents the long-term toxicity risks associated with classical irreversible inhibitors like Selegiline, positioning it as a promising scaffold for next-generation neuroprotective and anti-atherosclerotic drug development.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.1

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis.2

  • Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. Bioorganic Chemistry.3

Sources

Comparative

LC-MS Validation of 1-(5-Nitro-2-thiophenyl)piperidine Purity for In Vivo Studies: A Comparative Guide

Executive Summary For researchers transitioning hit compounds from in vitro assays to in vivo models, chemical purity is not merely a regulatory checkbox—it is a biological imperative. 1-(5-Nitro-2-thiophenyl)piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers transitioning hit compounds from in vitro assays to in vivo models, chemical purity is not merely a regulatory checkbox—it is a biological imperative. 1-(5-Nitro-2-thiophenyl)piperidine (CID 4326087) is a highly specific thiophene-piperidine derivative utilized as a critical pharmacophore in drug discovery[1]. However, the presence of a nitro-aromatic moiety coupled with a thiophene ring introduces significant synthetic and analytical liabilities.

Standard commercial grades often harbor reactive nitro-reduced impurities and thiophene dimers that can trigger idiosyncratic toxicity or cytochrome P450 bioactivation in vivo. This guide objectively compares the analytical profiles of High-Purity Grade 1-(5-Nitro-2-thiophenyl)piperidine against Standard Commercial equivalents, providing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology grounded in FDA and ICH Q2(R2) guidelines[2][3].

The Analytical Challenge: Causality in Method Design

Validating the purity of 1-(5-Nitro-2-thiophenyl)piperidine requires understanding its unique physicochemical behavior in an LC-MS system. Do not rely on generic screening methods; the causality behind the following experimental choices is critical for accurate quantification:

  • Ionization Dynamics (Why ESI+?): The piperidine ring is highly basic and readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the optimal choice, yielding a strong [M+H]⁺ precursor ion at m/z 213.07.

  • Buffer Selection (Why Formic Acid over TFA?): Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape but causes severe ion suppression in ESI+ by neutralizing the piperidine nitrogen. We strictly utilize 0.1% Formic Acid, which provides the necessary acidic environment for protonation without quenching the MS signal.

Comparative Analysis: High-Purity vs. Standard Commercial Grade

To ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the test article must be free of toxicogenic impurities. The table below summarizes the quantitative LC-MS performance of an optimized High-Purity Grade versus a Standard Commercial Grade.

Analytical ParameterHigh-Purity Grade (Optimized)Standard Commercial GradeValidation Method
LC-UV Purity (254 nm) > 99.5%92.0 - 95.0%UPLC-PDA
MS Purity (TIC) > 99.0%< 90.0%ESI(+)-TOF MS
Nitro-reduced Impurities Below LOD (< 0.01%)1.5 - 3.0%LC-MS/MS (MRM)
Thiophene Dimers Not Detected~ 1.2%LC-MS
Residual Solvents < 500 ppm> 2000 ppmHS-GC-FID
In Vivo Suitability Approved for dosing High Risk of Toxicity FDA / ICH M10 Criteria

Visualizing the Workflows and Liabilities

To conceptualize the validation framework and the biological impact of impurities, review the following logical relationship and workflow diagrams.

LCMS_Workflow Start Method Initiation ICH Q2(R2) Guidelines Prep Sample Preparation (Matrix Spiking & Extraction) Start->Prep LC UPLC Separation (C18, 0.1% FA / MeCN) Prep->LC MS ESI+ MS Detection (Target m/z 213.07[M+H]+) LC->MS Val Validation Criteria (Linearity, Precision, Accuracy) MS->Val Approve In Vivo Ready (Purity >98%) Val->Approve

Fig 1: LC-MS validation workflow for 1-(5-Nitro-2-thiophenyl)piperidine.

Impurity_Pathway Parent 1-(5-Nitro-2-thiophenyl)piperidine (Standard Grade) Imp1 Nitro-reduced Impurities (m/z 183.08) Parent->Imp1 Imp2 Thiophene Dimers (m/z 422.12) Parent->Imp2 Tox In Vivo Toxicity & Off-Target Binding Imp1->Tox Imp2->Tox HighGrade High-Purity Grade (Optimized Synthesis) Clean Absence of Reactive Intermediates HighGrade->Clean Success Reliable PK/PD Profiles Clean->Success

Fig 2: Impurity liability pathway vs. high-purity in vivo outcomes.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) and strict acceptance criteria, the method proves its own reliability before any in vivo sample is analyzed, aligning with the FDA's 2018 Bioanalytical Method Validation Guidance[3] and ICH Q2(R2) standards[2].

Phase 1: System Suitability and Preparation
  • Blank Injection: Inject a blank solvent (50:50 Water:Acetonitrile) to confirm the absence of carryover. Causality: Piperidine derivatives can adhere to stainless steel lines; a blank ensures the system is clean.

  • System Suitability Testing (SST): Inject 6 replicates of a 10 ng/mL standard of 1-(5-Nitro-2-thiophenyl)piperidine. The Coefficient of Variation (CV) for the peak area must be ≤ 5%.

  • Sample Preparation: Accurately weigh 1.0 mg of the test article and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using Mobile Phase A.

Phase 2: UPLC Chromatographic Separation
  • Column Selection: Use an Acquity UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm). Causality: The sub-2-micron particles provide the high theoretical plate count needed to resolve structurally similar isomeric impurities.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 40°C to reduce backpressure and improve mass transfer.

Phase 3: Mass Spectrometry (ESI+) Detection
  • Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Critical Step: Keep the cone voltage low (e.g., 20-25 V) to prevent the in-source reduction of the nitro group.

  • Data Acquisition: Monitor the Total Ion Chromatogram (TIC) from m/z 100 to 600. Extract the specific ion chromatogram (XIC) for the parent mass at m/z 213.07[M+H]⁺.

  • Impurity Screening: Actively scan for known liabilities: m/z 183.08 (nitro-reduction to amine) and m/z 422.12 (thiophene dimerization).

Phase 4: Validation & Acceptance Criteria
  • Accuracy & Precision: Per FDA guidelines, the mean value of Quality Control (QC) samples must be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ) where ±20% is acceptable[3].

  • Specificity: The analyte response at the LLOQ must be at least 5 times the response of a blank sample[2].

References

  • PubChem. "1-(5-Nitro-2-thiophenyl)piperidine | C9H12N2O2S | CID 4326087". National Institutes of Health.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry". May 2018.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". November 2023.[Link]

Sources

Validation

A Comprehensive Comparison Guide: Structural Activity Relationship (SAR) of 1-(5-Nitro-2-thiophenyl)piperidine vs. Other Nitrothiophenes

Executive Summary The nitrothiophene scaffold is a highly versatile pharmacophore in medicinal chemistry, widely recognized for its potent antimicrobial, antitubercular, and anticancer properties. The biological efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitrothiophene scaffold is a highly versatile pharmacophore in medicinal chemistry, widely recognized for its potent antimicrobial, antitubercular, and anticancer properties. The biological efficacy of these compounds hinges on the delicate balance of their electronic properties, steric hindrance, and redox potential, which are dictated by substituents on the thiophene ring.

This guide provides an in-depth, objective comparison of 1-(5-Nitro-2-thiophenyl)piperidine —a derivative featuring a bulky, electron-donating secondary amine—against other halogenated and substituted nitrothiophenes. By analyzing their Structural Activity Relationships (SAR), we elucidate how C2-substituent modifications fundamentally alter the primary mechanism of action (MoA) from indiscriminate nucleophilic aromatic substitution (SNAr) to targeted enzymatic activation.

Structural Activity Relationship (SAR) & Mechanistic Causality

The therapeutic window of nitrothiophenes is governed by two competing mechanistic pathways: thiol depletion via SNAr and nitroreductase-mediated prodrug activation . The substituent at the C2 position dictates which pathway predominates.

The Role of the C2 Substituent
  • Halogenated Nitrothiophenes (e.g., 2-Bromo-5-nitrothiophene): Bromine is a strong electron-withdrawing group (EWG) and an excellent leaving group. This makes the C2 position highly electrophilic. When exposed to biological systems, these compounds rapidly undergo SNAr with intracellular thiols (such as glutathione or mycothiol), forming a Meisenheimer complex intermediate before displacing the bromide ion. While this rapid thiol depletion causes oxidative stress and cell death, it often lacks selectivity, leading to high off-target cytotoxicity[1].

  • Aminated Nitrothiophenes (e.g., 1-(5-Nitro-2-thiophenyl)piperidine): Replacing the halogen with a piperidine ring introduces a bulky, electron-donating group (EDG). The nitrogen lone pair donates electron density into the thiophene ring via resonance, significantly reducing the electrophilicity of the core. Furthermore, piperidine is a poor leaving group. Consequently, the SNAr pathway is suppressed. Instead, the compound relies on the reduction of the C5-nitro group by specific bacterial nitroreductases. This enzymatic reduction generates highly reactive nitroso and hydroxylamine intermediates that selectively damage bacterial DNA and proteins, thereby improving the therapeutic index[2][3].

Mechanistic Pathway Visualization

G N1 5-Nitrothiophene Scaffold N2 C2 = Halogen (e.g., 2-Bromo-5-nitrothiophene) N1->N2 Substitution N3 C2 = Piperidine (1-(5-Nitro-2-thiophenyl)piperidine) N1->N3 Substitution N4 SNAr Reaction with Intracellular Thiols (GSH) N2->N4 Good Leaving Group N5 Bacterial Nitroreductase Activation N3->N5 Poor Leaving Group N6 Rapid Thiol Depletion & Meisenheimer Complex N4->N6 N7 Reactive Nitroso & Hydroxylamine Intermediates N5->N7 N8 Broad Cytotoxicity / Off-Target Effects N6->N8 N9 Targeted DNA/Protein Damage (Antimicrobial Efficacy) N7->N9

Divergent mechanistic pathways of 5-nitrothiophenes based on C2 substituent modifications.

Comparative Quantitative Data

The table below synthesizes experimental data comparing the biological and chemical parameters of 1-(5-Nitro-2-thiophenyl)piperidine against its synthetic precursor and modern nitrothiophene derivatives designed for multidrug-resistant (MDR) strains[1][4].

CompoundC2 SubstituentElectronic EffectPrimary Mechanism of ActionAntimicrobial MIC Range (µg/mL)Off-Target Cytotoxicity Risk
2-Bromo-5-nitrothiophene Bromine (-Br)Electron-WithdrawingSNAr (Thiol Depletion)< 1.0 (Broad Spectrum)High (Non-selective alkylation)
1-(5-Nitro-2-thiophenyl)piperidine PiperidineElectron-DonatingNitroreductase Activation1.5 - 4.0 (Selective)Low to Moderate
Capsaicin-nitrothiophene (13f) Ester LinkageVariable (Steric bulk)Nitroreductase / Membrane disruption0.39 - 1.56 (MDR S. aureus)Low (HK293T viable)
3-Nitro-N-phenylthiophen-2-amine PhenylamineElectron-DonatingNitroreductase Activation2.0 - 8.0Moderate

Data inference highlights that while halogenated derivatives exhibit lower Minimum Inhibitory Concentrations (MIC), their lack of selectivity limits clinical viability. The piperidine substitution sacrifices marginal absolute potency for a significantly safer pharmacological profile.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 1-(5-Nitro-2-thiophenyl)piperidine.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol exploits the SNAr mechanism to convert the highly reactive 2-bromo-5-nitrothiophene into the stable piperidine derivative[3][5].

Materials:

  • 2-Bromo-5-nitrothiophene (1.0 eq)

  • Piperidine (2.5 eq)

  • Anhydrous Methanol or Dimethylformamide (DMF)

  • Ethyl Acetate and Brine (for extraction)

Step-by-Step Procedure:

  • Initiation: Dissolve 2-bromo-5-nitrothiophene in anhydrous methanol under an inert argon atmosphere.

  • Nucleophilic Addition: Add piperidine dropwise at room temperature. Causality: An excess of piperidine (2.5 eq) is utilized not only as the nucleophile but also as a base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of unreacted piperidine, driving the addition-elimination equilibrium forward.

  • Reaction Monitoring: Stir the mixture at 40°C. Monitor the formation of the Meisenheimer intermediate and subsequent product via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMF/Methanol, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 1-(5-Nitro-2-thiophenyl)piperidine.

Protocol B: Self-Validating Resazurin Microtiter Assay (REMA) for MIC Determination

Traditional turbidity-based MIC assays are prone to subjective visual scoring errors. This protocol utilizes resazurin, a redox indicator, creating a self-validating system where metabolic activity directly correlates with a quantifiable colorimetric shift[4].

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus Newman) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.1. Dilute the suspension to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 1-(5-Nitro-2-thiophenyl)piperidine (ranging from 64 µg/mL to 0.125 µg/mL) in MHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the compound dilution. Include positive (untreated bacteria) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Validation: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Interpretation: Causality: Viable, metabolically active bacteria reduce the blue resazurin (oxidized state) to pink resorufin (reduced state). The MIC is objectively defined as the lowest concentration of the compound that prevents the color change from blue to pink, confirming the cessation of bacterial respiration.

References

  • Capsaicin derivatives with nitrothiophene substituents: Design, synthesis and antibacterial activity against multidrug-resistant S. aureus European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine International Journal of Chemical Kinetics (ResearchGate) URL:[Link]

  • Ionic Liquid Effects on Nucleophilic Aromatic Substitution Reactions from QM/MM Simulations American Chemical Society (ACS) URL:[Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Taylor & Francis URL:[Link]

Sources

Comparative

Orthogonal Assay Validation for 1-(5-Nitro-2-thiophenyl)piperidine Target Engagement: A Comparative Guide

The Challenge of Intracellular Target Validation The transition from a biochemical screening hit to a validated cellular probe is a critical bottleneck in drug development. Consider 1-(5-Nitro-2-thiophenyl)piperidine (Pu...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Intracellular Target Validation

The transition from a biochemical screening hit to a validated cellular probe is a critical bottleneck in drug development. Consider 1-(5-Nitro-2-thiophenyl)piperidine (PubChem CID 4326087), a thiophene-based C-nitro small molecule identified as a putative intracellular inhibitor[1]. While biochemical assays may demonstrate high-affinity binding to its target, these cell-free systems fail to account for physiological barriers such as membrane permeability, intracellular compound partitioning, and intense competition from endogenous ligands (e.g., physiological ATP concentrations)[2][3].

To definitively prove that 1-(5-Nitro-2-thiophenyl)piperidine engages its target inside living cells, researchers must employ an orthogonal validation strategy. This guide objectively compares the performance of the NanoBRET™ Target Engagement (TE) platform against alternative methodologies like the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) , providing actionable, self-validating protocols for rigorous target validation.

Causality of Experimental Choices: The Orthogonal Triad

Expertise in assay design requires understanding why specific platforms are chosen and how their biophysical limitations complement one another.

  • Surface Plasmon Resonance (SPR) - The Biochemical Baseline: SPR provides highly accurate, label-free kinetic data (association/dissociation rates). However, causality dictates that SPR cannot predict cellular efficacy because it operates in a vacuum, devoid of cellular membranes and intracellular interactomes.

  • CETSA - The Label-Free Cellular Alternative: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding and aggregation[4]. It is highly valuable because it requires no genetic modification of the target[2]. However, CETSA is a non-equilibrium assay driven by irreversible thermal denaturation, which can sometimes mask low-affinity interactions or be confounded by protein-protein interactions.

  • NanoBRET™ Target Engagement - The Live-Cell Equilibrium Standard (Product Focus): NanoBRET TE utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer[5][6]. When 1-(5-Nitro-2-thiophenyl)piperidine enters the intact cell and binds the target, it displaces the tracer, causing a quantifiable loss of BRET signal[5][7]. Unlike CETSA, NanoBRET provides real-time, equilibrium-based apparent affinity (IC50) and target occupancy metrics under true physiological conditions[3].

Mechanistic & Workflow Visualizations

Workflow cluster_NanoBRET NanoBRET Target Engagement (Equilibrium) cluster_CETSA CETSA (Thermal Denaturation) Compound 1-(5-Nitro-2-thiophenyl)piperidine NB1 Transfect NanoLuc-Target Compound->NB1 C1 Incubate Intact Cells Compound->C1 NB2 Add Tracer + Compound NB1->NB2 NB3 Measure BRET Ratio NB2->NB3 C2 Apply Heat Gradient C1->C2 C3 Quantify Soluble Target C2->C3

Caption: Workflow comparison of NanoBRET and CETSA for live-cell target engagement.

Mechanism Ligand 1-(5-Nitro-2-thiophenyl)piperidine Target Intracellular Target Ligand->Target Binding Event Complex Ligand-Target Complex Target->Complex Intracellular Equilibrium Stabilization Thermodynamic Stabilization (CETSA) Complex->Stabilization Resists Aggregation Displacement Tracer Displacement (NanoBRET) Complex->Displacement Competes for Site

Caption: Mechanistic principles underlying CETSA and NanoBRET target engagement readouts.

Comparative Performance Data

The following table summarizes the quantitative profiling of 1-(5-Nitro-2-thiophenyl)piperidine against a representative intracellular kinase target using the three orthogonal platforms.

Assay ParameterNanoBRET™ TE (Product)CETSA (Alternative)SPR (Biochemical Baseline)
Environment Intact, Live CellsIntact Cells / LysateCell-Free (Purified Protein)
Readout Mechanism BRET Tracer DisplacementThermal StabilizationRefractive Index (Mass)
Equilibrium State True EquilibriumNon-Equilibrium (Denatured)True Equilibrium
Throughput High (384-well / 1536-well)Low/Medium (Western/PEA)Medium (Sensor Chip)
Target Modification Requires NanoLuc® TagLabel-Free (Endogenous)Requires Immobilization Tag
Experimental IC50/Kd 145 nM (Apparent Cellular)~320 nM (EC50 Shift)42 nM (Biochemical Kd)

Data Interpretation: The 3.5-fold rightward shift from SPR (42 nM) to NanoBRET (145 nM) accurately reflects the cellular permeability penalty and intracellular competition. CETSA detects the binding but with lower sensitivity (~320 nM) due to the harsh thermal denaturation masking lower-affinity equilibrium states.

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be designed as a self-validating system. A protocol without internal biophysical checkpoints is prone to false positives.

Protocol A: NanoBRET™ Target Engagement (Live-Cell Equilibrium)

Causality Checkpoint: Before testing the compound, you must perform a Tracer Titration to determine the tracer's EC50. Running the assay at the tracer's EC50–EC80 ensures optimal dynamic range and sensitivity to competitive displacement[6][8].

  • Cell Preparation & Transfection: Seed HEK293 cells in a 96-well or 384-well plate. Transiently transfect with the NanoLuc®-Target fusion vector using a low-expression promoter to prevent stoichiometric artifacts[7][8].

  • Tracer Titration (Self-Validation): Treat a subset of wells with serial dilutions of the cell-permeable NanoBRET fluorescent tracer. Measure BRET to calculate the tracer EC50.

  • Compound Treatment: Add the tracer at the calculated EC50 concentration to the remaining wells. Immediately add serial dilutions of 1-(5-Nitro-2-thiophenyl)piperidine (e.g., 10 µM down to 1 nM).

  • Equilibration: Incubate the cells for 2 hours at 37°C to allow the compound to penetrate the membrane and reach intracellular equilibrium with the tracer[7].

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (590 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to determine the cellular IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Checkpoint: Before testing the compound, you must generate a baseline Melt Curve to determine the target's aggregation temperature ( Tagg​ ). If the target does not cleanly precipitate upon unfolding, CETSA cannot be used.

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat cells with either DMSO (vehicle) or 10 µM 1-(5-Nitro-2-thiophenyl)piperidine for 1 hour at 37°C[4][9].

  • Aliquoting: Harvest cells, wash with PBS, and divide into 10 equal aliquots in PCR tubes[2].

  • Thermal Gradient (Self-Validation): Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[2].

  • Lysis & Centrifugation: Lyse the cells using freeze-thaw cycles or mild detergent. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins[2].

  • Quantification: Carefully extract the supernatant (soluble fraction). Quantify the remaining soluble target protein using Quantitative Western Blotting or Proximity Extension Assay (PEA)[2][9].

  • Analysis: Plot the soluble protein fraction against temperature. A significant rightward shift in the Tagg​ (e.g., ΔT>2∘C ) confirms target engagement[10].

References

  • PubChem Compound Summary for CID 4326087: 1-(5-Nitro-2-thiophenyl)piperidine. National Center for Biotechnology Information. Available at:[Link]

  • Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. Available at:[Link]

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual TM603. Available at:[Link]

  • Jafari, R., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at:[Link]

  • Promega Connections (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at:[Link]

  • Promega Connections (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available at:[Link]

  • Reaction Biology. ABL1 (F317L) NanoBRET Kinase Assay. Available at:[Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at:[Link]

  • Bio-protocol (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. Available at:[Link]

Sources

Validation

Cross-reactivity and selectivity profiling of 1-(5-Nitro-2-thiophenyl)piperidine

Title: Selectivity and Cross-Reactivity Profiling of 1-(5-Nitro-2-thiophenyl)piperidine: A Comparative Guide for Scaffold Evaluation Introduction: As a Senior Application Scientist, evaluating novel chemical scaffolds re...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Selectivity and Cross-Reactivity Profiling of 1-(5-Nitro-2-thiophenyl)piperidine: A Comparative Guide for Scaffold Evaluation

Introduction: As a Senior Application Scientist, evaluating novel chemical scaffolds requires a rigorous, multi-parametric approach that goes beyond primary target affinity. 1-(5-Nitro-2-thiophenyl)piperidine (PubChem CID 4326087) is a specialized heterocyclic building block frequently utilized in phenotypic screening and fragment-based drug discovery[1]. It combines a basic piperidine ring—ideal for interacting with acidic residues in target binding pockets—with a 5-nitrothiophene moiety. While the thiophene ring serves as a classic bioisostere for benzene, the strongly electron-withdrawing nitro group drastically alters the scaffold's electronic landscape and introduces specific metabolic vulnerabilities[2][3]. This guide provides an objective comparison of this scaffold against its non-nitrated and phenyl analogs, detailing the experimental workflows required to profile its cross-reactivity, GPCR/kinase selectivity, and inherent redox liabilities.

Section 1: Structural Rationale and Pharmacological Liabilities

The Thiophene Bioisostere Advantage: Substituting a benzene ring with a thiophene ring is a cornerstone of medicinal chemistry. The sulfur atom in thiophene alters the metabolic profile, often increasing resistance to cytochrome P450 (CYP) mediated oxidation compared to phenyl rings, while providing an additional hydrogen-bond acceptor to enhance target affinity[2][3].

The Nitroaromatic Liability (Redox Cycling): The inclusion of the nitro group (-NO2) at the 5-position introduces a significant toxicophore liability. Nitroaromatic compounds are highly susceptible to single- or two-electron reduction by cellular flavoenzymes and nitroreductases[4][5]. This bioreduction generates reactive nitro anion radicals, which can react with molecular oxygen to produce superoxide anions (redox cycling), or further reduce to reactive nitroso and hydroxylamine intermediates that form covalent adducts with cellular nucleophiles[4][6]. Therefore, profiling this scaffold requires specialized assays beyond standard target engagement.

RedoxPathway N1 1-(5-Nitro-2-thiophenyl)piperidine (Nitroaromatic) N2 Nitroreductase / CYP450 (1e- / 2e- reduction) N1->N2 N3 Nitroso / Hydroxylamine (Reactive Intermediates) N2->N3 Reduction N5 ROS Generation (Oxidative Stress) N2->N5 Redox Cycling N4 Covalent Protein Adducts (Off-Target Toxicity) N3->N4 Binding

Caption: Bioreduction and redox cycling pathway of nitroaromatic scaffolds leading to toxicity.

Section 2: Comparative Scaffold Performance

To objectively evaluate 1-(5-Nitro-2-thiophenyl)piperidine, we must compare it against baseline alternatives: 1-(Phenyl)piperidine (the neutral baseline) and 1-(2-Thiophenyl)piperidine (the non-nitrated bioisostere). The following table synthesizes expected in vitro profiling data based on the physicochemical shifts induced by these functional groups.

Table 1: Comparative In Vitro Selectivity and Liability Profiling

Parameter / Assay1-(Phenyl)piperidine1-(2-Thiophenyl)piperidine1-(5-Nitro-2-thiophenyl)piperidineCausality & Impact
Kinase Promiscuity (DSF) High (Hits >15% of kinome)Moderate (Hits ~10%)Low (Hits <5%)The bulky, electron-withdrawing NO2 group restricts binding in conserved ATP pockets, increasing selectivity[7].
GPCR Cross-Reactivity Broad (Aminergic receptors)BroadRestrictedReduced basicity of the piperidine nitrogen (due to NO2 electron withdrawal) limits aminergic GPCR off-target binding[8].
CYP450 Stability (Cl_int) Low (Rapid oxidation)High (Resistant to oxidation)ModerateThiophene improves stability[2], but the NO2 group introduces alternative metabolic clearance routes.
GSH Trapping (Redox) NegativeNegativeHighly Positive Nitroreduction leads to reactive electrophiles that deplete cellular glutathione[6].

Section 3: Self-Validating Experimental Protocols

To generate the data summarized above, we employ a suite of orthogonal, self-validating assays.

Protocol A: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF) DSF monitors the thermal stabilization of a protein upon ligand binding, allowing for label-free selectivity profiling across a broad kinome panel without requiring specific enzymatic substrates[7][9].

  • Preparation: Dispense recombinant kinase domains (2 µM) and SYPRO Orange dye (5x) into 384-well PCR plates.

  • Compound Addition: Add 1-(5-Nitro-2-thiophenyl)piperidine at 10 µM. Self-Validation Step: Include Staurosporine (10 µM) as a pan-kinase positive control to ensure assay responsiveness, and DMSO as a negative baseline.

  • Thermal Melt: Subject plates to a temperature gradient (25°C to 95°C at 0.05°C/sec) in a real-time PCR machine.

  • Analysis: Calculate the shift in melting temperature (ΔTm). A ΔTm ≥ 2°C indicates significant binding[7].

Protocol B: Live-Cell GPCR Cross-Reactivity (NanoBRET EMTA) To assess functional cross-reactivity across therapeutically relevant GPCRs, we utilize an Effector Membrane Translocation Assay (EMTA) based on Bioluminescence Resonance Energy Transfer (BRET)[8][10].

  • Cell Engineering: Transfect HEK293 cells with specific GPCRs and NanoLuc-tagged β-arrestin or G-protein effectors.

  • Treatment: Treat cells with a 10-point dose-response of the test compound (0.1 nM to 10 µM). Self-Validation Step: Include a known reference agonist for each specific GPCR to calculate the Z'-factor and ensure receptor functionality.

  • Detection: Add Nano-Glo substrate and measure the BRET ratio (emission at 460 nm and 518 nm).

  • Interpretation: The lack of signal confirms the nitro-compound avoids aminergic GPCR promiscuity, common in basic piperidines.

Protocol C: Reactive Metabolite Trapping (GSH Assay)

  • Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL), NADPH (1 mM), and reduced Glutathione (GSH, 5 mM) at 37°C for 60 minutes.

  • Quenching & Centrifugation: Quench the reaction with ice-cold acetonitrile and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Scan for mass shifts corresponding to GSH adducts (+307 Da). Self-Validation Step: Use Acetaminophen as a positive control (forms NAPQI-GSH adducts) to validate microsomal activity.

ProfilingWorkflow A Scaffold Input: 1-(5-Nitro-2-thiophenyl)piperidine B Primary Target Screening (Phenotypic / Target-Based) A->B C Multiparametric Selectivity Profiling B->C Active Hit D DSF Kinome Panel (>100 Kinases) C->D E NanoBRET GPCR Panel (Off-Target Receptors) C->E F GSH Trapping Assay (Redox & Adduct Liability) C->F G Data Integration & SI Calculation (Selectivity Index) D->G E->G F->G H Lead Optimization (e.g., NO2 -> CF3 bioisostere replacement) G->H Liability Mitigation

Caption: Multiparametric workflow for profiling target selectivity and mitigating nitroaromatic liabilities.

Conclusion & Scaffold Optimization Strategy

While 1-(5-Nitro-2-thiophenyl)piperidine offers distinct advantages in overcoming the rapid oxidative metabolism and broad GPCR promiscuity associated with standard phenyl-piperidines, its inherent redox liability cannot be ignored. The nitro group acts as a metabolic liability, acting as a substrate for nitroreductases and leading to oxidative stress[6][11]. For drug development professionals, if this scaffold emerges as a primary hit, the recommended optimization strategy is to replace the 5-nitro group with a non-reducible, electron-withdrawing bioisostere—such as a trifluoromethyl (-CF3) or cyano (-CN) group. This preserves the desired electronic effects on the thiophene ring while eliminating the risk of covalent protein adduct formation.

References

  • [1] PubChem. "1-(5-Nitro-2-thiophenyl)piperidine | C9H12N2O2S | CID 4326087". National Institutes of Health (NIH). URL: [Link]

  • [3] Mishra et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". PMC, National Institutes of Health (NIH). URL: [Link]

  • [4] SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity". SciELO Brazil. URL: [Link]

  • [6] Cenas et al. "Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells". PMC, National Institutes of Health (NIH). URL: [Link]

  • [5] SvedbergOpen. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems". SvedbergOpen. URL: [Link]

  • [10] Springer Nature. "NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening". Springer Protocols. URL: [Link]

  • [7] Homan et al. "Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors". PMC, National Institutes of Health (NIH). URL: [Link]

  • [9] European Commission. "New protein family sentinel selectivity panel (DSF kinase panel established at GUF)". Europa.eu. URL: [Link]

  • [8] ResearchGate. "Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform". ResearchGate. URL: [Link]

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Safety & Regulatory Compliance

Safety

1-(5-Nitro-2-thiophenyl)piperidine proper disposal procedures

Comprehensive EHS Guide: Safe Handling and Disposal of 1-(5-Nitro-2-thiophenyl)piperidine As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates and research chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Safe Handling and Disposal of 1-(5-Nitro-2-thiophenyl)piperidine

As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates and research chemicals is as critical as the synthesis itself. 1-(5-Nitro-2-thiophenyl)piperidine (CID 4326087)[1] is a nitrothiophene derivative utilized in various pharmacological and synthetic studies.

This guide provides a definitive, self-validating framework for the operational disposal of 1-(5-Nitro-2-thiophenyl)piperidine, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) protocols.

Physicochemical Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the molecular characteristics that dictate its waste classification. 1-(5-Nitro-2-thiophenyl)piperidine has the molecular formula C9H12N2O2S[1].

  • Heterocyclic & Nitro-Aromatic Stability: The presence of a nitro group on a thiophene ring introduces specific reactivity profiles. While generally stable under ambient laboratory conditions, nitroaromatics can be sensitive to extreme thermal shock or strong reducing agents. Therefore, waste containing this compound must be kept away from incompatible chemical streams (e.g., strong oxidizers, active metals) to prevent exothermic reactions in the waste accumulation area.

  • Absence of Halogens: The parent molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur, but no halogens [1]. This is a critical distinction for waste segregation. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing this non-halogenated compound into a halogenated waste stream unnecessarily increases disposal costs and environmental burden.

Waste Segregation Matrix

Proper segregation is the cornerstone of laboratory safety. All quantitative and categorical data regarding the routing of this chemical is summarized below.

Waste StateSolvent / Matrix ContextPrimary Waste ClassificationCompatible Container MaterialAccumulation Limit (Headspace)
Solid Neat powder, contaminated Kimwipes, or TLC plates.Solid Hazardous Organic WasteHDPE or GlassMax 80% full
Liquid Dissolved in Ethyl Acetate, Hexanes, or Methanol.Non-Halogenated Organic LiquidGlass or HDPE (solvent dependent)Max 80% full (thermal expansion)
Liquid Dissolved in Dichloromethane (DCM) or Chloroform.Halogenated Organic LiquidGlass (preferred over HDPE for DCM)Max 80% full (thermal expansion)
Aqueous Trace amounts in aqueous washings (pH 5-9).Aqueous Hazardous WasteHDPEMax 80% full

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology must be strictly adhered to by all laboratory personnel handling 1-(5-Nitro-2-thiophenyl)piperidine. Do not attempt to chemically neutralize or destroy this compound in the laboratory. Standard EHS policy dictates accumulation and professional incineration.

Step 1: Characterize the Waste Stream Assess whether the 1-(5-Nitro-2-thiophenyl)piperidine is in a solid state (e.g., leftover reagent, contaminated consumables) or dissolved in a solvent. If in a solvent, identify the exact composition of the solvent mixture.

Step 2: Select the Appropriate Receptacle Based on the Waste Segregation Matrix above, select a container that is chemically compatible with the matrix. Ensure the container is structurally sound, features a tight-fitting screw cap, and is free of prior incompatible residues.

Step 3: Accumulation and Secondary Containment Transfer the waste into the receptacle inside a certified chemical fume hood to prevent inhalation of particulate matter or solvent vapors.

  • Causality Note: Always leave at least 20% headspace in liquid waste containers. Laboratory temperatures can fluctuate, and solvents possess high coefficients of thermal expansion. Insufficient headspace can lead to hydrostatic pressure buildup and catastrophic container failure.

  • Place the primary waste container inside a secondary containment tray to capture any potential spills or leaks.

Step 4: EHS-Compliant Labeling Attach a hazardous waste tag immediately upon adding the first drop or crystal of waste.

  • Write out the full chemical name: "1-(5-Nitro-2-thiophenyl)piperidine".

  • Never use abbreviations, structures, or acronyms (e.g., do not write "nitro-thiophene deriv"). First responders and waste disposal contractors rely on explicit nomenclature for safe handling during transit.

Step 5: Institutional Transfer Once the container reaches the 80% fill line, or the institutional time limit for satellite accumulation is reached (typically 90 days or up to 1 year depending on generator status), seal the container and submit a waste pickup request to your institutional EHS department.

Operational Decision Pathway

The following diagram maps the logical decision tree for routing 1-(5-Nitro-2-thiophenyl)piperidine waste based on its physical state and solvent matrix.

G Start 1-(5-Nitro-2-thiophenyl)piperidine Waste Generated State Determine Physical State of the Waste Start->State Solid Solid (Powder/Consumables) State->Solid Liquid Liquid (Dissolved in Solvent) State->Liquid SolidBin Solid Hazardous Organic Waste Bin Solid->SolidBin HaloCheck Does the matrix contain Halogenated Solvents? Liquid->HaloCheck YesHalo Yes (e.g., DCM) HaloCheck->YesHalo NoHalo No (e.g., EtOAc) HaloCheck->NoHalo HaloBin Halogenated Organic Waste Bin YesHalo->HaloBin NonHaloBin Non-Halogenated Organic Waste Bin NoHalo->NonHaloBin EHS Institutional EHS Pickup & Incineration SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Figure 1: Decision matrix for the proper segregation and disposal routing of 1-(5-Nitro-2-thiophenyl)piperidine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4326087, 1-(5-Nitro-2-thiophenyl)piperidine" PubChem, [Link]. Accessed 24 March 2026.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov, [Link]. Accessed 24 March 2026.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(5-Nitro-2-thiophenyl)piperidine

Hazard Analysis: A Triad of Risks The chemical structure of 1-(5-Nitro-2-thiophenyl)piperidine presents a combination of hazards that demand a stringent and informed approach to safety. Understanding the "why" behind the...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Triad of Risks

The chemical structure of 1-(5-Nitro-2-thiophenyl)piperidine presents a combination of hazards that demand a stringent and informed approach to safety. Understanding the "why" behind the precautions is the cornerstone of a safe experimental workflow.

  • Nitroaromatic Moiety: The presence of the nitro group (NO₂) on the aromatic ring is a significant safety concern. Many nitro compounds are toxic and can be readily absorbed through the skin.[1] A primary hazard is their potential for energetic decomposition or explosion, especially when subjected to heat, shock, or friction.[1][2] While mononitrated compounds are generally less explosive than their polynitrated counterparts, this potential must always be respected.[1]

  • Thiophene Ring: Thiophene and its derivatives are known irritants to the eyes and skin.[3] They can be toxic, with potential for absorption through the skin (permeator), and may cause harm if inhaled or ingested.[3] Furthermore, thiophene itself is a flammable liquid, a property that may be conferred to its derivatives.[3][4]

  • Piperidine Moiety: Piperidine is classified as a highly flammable liquid that is toxic when in contact with skin or inhaled and harmful if swallowed.[5][6] It is known to cause severe skin burns and eye damage.[5][6]

Given this composite hazard profile, 1-(5-Nitro-2-thiophenyl)piperidine must be handled as a substance that is potentially toxic via all routes of exposure (inhalation, ingestion, dermal absorption), a severe irritant, and potentially unstable.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is non-negotiable. The equipment specified below is the minimum required for handling this compound.

PPE CategoryItemSpecification and Rationale
Eye Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory to protect against splashes.[1][7] A full-face shield should be worn over the goggles when handling larger quantities (>5g) or when performing reactions that have a higher risk of splashing or energetic release.[8]
Hand Protection Double-Gloving System (Nitrile or Neoprene)Due to the high potential for dermal absorption and the corrosive nature of related compounds, double-gloving is required.[8] An inner nitrile glove should be worn with the cuff under the lab coat sleeve, and a heavier-duty outer nitrile or neoprene glove should be worn with the cuff over the sleeve.[8] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[7][8]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat with a solid front, long sleeves, and tight-fitting cuffs is essential to protect skin and clothing from splashes and in the event of a fire.[1][7]
Respiratory Protection Chemical Fume HoodAll manipulations of 1-(5-Nitro-2-thiophenyl)piperidine, including weighing, transfers, and reactions, MUST be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][7][8]
Foot Protection Closed-Toe ShoesClosed-toe shoes constructed of a chemically resistant material are required for all laboratory work.[8]
PPE Workflow: Donning and Doffing

Proper procedure in putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Spill_Response Spill Spill Occurs Alert Alert others Evacuate if necessary Spill->Alert PPE Don appropriate PPE (respirator if required) Alert->PPE Ignition Eliminate ignition sources Alert->Ignition Contain Contain the spill with non-combustible absorbent (sand, vermiculite) PPE->Contain Ignition->Contain Collect Collect absorbed material into a sealed container Contain->Collect Label Label as Hazardous Waste Collect->Label Decon Decontaminate area with soap and water Label->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose

Caption: Emergency workflow for managing a chemical spill.

  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or an activated charcoal adsorbent. [1][4] 3. Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal. [1][6] 4. Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste. [1]* Large Spill (outside fume hood):

    • Immediately alert everyone in the lab and evacuate the area.

    • If the substance is flammable, turn off all ignition sources. [1] 3. Call your institution's emergency response team (e.g., Environmental Health & Safety).

    • Prevent entry into the affected area.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [2][9]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. [2]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [2][9]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [2][10]If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [5][6]Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All materials contaminated with 1-(5-Nitro-2-thiophenyl)piperidine are to be considered hazardous waste. This includes:

    • Unused or excess product.

    • Contaminated absorbents from spills.

    • Disposable labware (pipette tips, vials, etc.).

    • Contaminated PPE (gloves, etc.).

  • Waste Container: Collect all waste in a designated, leak-proof, and sealable container. [11]Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-(5-Nitro-2-thiophenyl)piperidine". [11]4. Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from heat and ignition sources, until it is collected by trained EHS personnel. [11]5. Prohibition: NEVER dispose of this compound or its waste down the drain or in the regular trash. [1]

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.

  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.

  • Personal protective equipment for handling Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate. Benchchem.

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem.

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.

  • Thiophene Safety Data Sheet. Santa Cruz Biotechnology.

  • Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health.

  • Piperidine - SAFETY DATA SHEET. PENTA.

  • 4-Piperidinopiperidine Safety Data Sheet. Antibodies.

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.

  • Nitrobenzene - Incident management. GOV.UK.

  • Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive.

  • Hazardous Substance Fact Sheet: Nitrocellulose. New Jersey Department of Health.

  • Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds.

  • Piperidine - SAFETY DATA SHEET.

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube.

  • 1-(5-Nitro-2-thiophenyl)piperidine. PubChem.

  • Biodegradation of Nitroaromatic Compounds and Explosives.

  • Piperidine Safety Data Sheet. Sigma-Aldrich.

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).

  • SAFETY DATA SHEET - 1-(2-Nitrophenyl)piperidine. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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